9-Aminophenanthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
phenanthren-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQWOBUUIPWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241573 | |
| Record name | 9-Aminophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink or tan powder; [Sigma-Aldrich MSDS] | |
| Record name | 9-Aminophenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000405 [mmHg] | |
| Record name | 9-Aminophenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
947-73-9 | |
| Record name | 9-Aminophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Aminophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminophenanthrene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03369 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-Aminophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-9-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-AMINOPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9M5KM2XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Aminophenanthrene: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary synthesis and purification methodologies for 9-aminophenanthrene, a crucial building block in medicinal chemistry and materials science. This compound serves as a key intermediate for various derivatives, including fluorescent probes and pharmacologically active compounds.[1][2] This guide details established experimental protocols, presents quantitative data in a comparative format, and illustrates reaction pathways and workflows for clarity.
Synthesis of this compound
The synthesis of this compound can be accomplished through several strategic pathways. The most common methods involve the reduction of a nitro precursor, a palladium-catalyzed amination of a halo-phenanthrene, or a rearrangement reaction from a carboxamide derivative.
Method A: Reduction of 9-Nitrophenanthrene
This is a classical and direct approach, involving the nitration of phenanthrene followed by the reduction of the resulting 9-nitrophenanthrene. The reduction of the nitro group is a high-yielding transformation.
-
Nitration of Phenanthrene: To a solution of phenanthrene in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature. The reaction is monitored until completion.
-
Isolation of 9-Nitrophenanthrene: The reaction mixture is poured into water, and the precipitated 9-nitrophenanthrene is collected by filtration, washed, and dried.[3]
-
Reduction to this compound: The 9-nitrophenanthrene is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, commonly tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst), is introduced.
-
Work-up and Isolation: After the reduction is complete, the reaction mixture is basified (e.g., with NaOH or NH₄OH) to precipitate the tin salts and deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
Caption: Synthesis via Reduction of 9-Nitrophenanthrene.
Method B: Buchwald-Hartwig Amination of 9-Bromophenanthrene
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5] This method allows for the direct amination of an aryl halide, such as 9-bromophenanthrene, using an ammonia equivalent.
-
Reaction Setup: A reaction vessel is charged with 9-bromophenanthrene, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[6][7]
-
Amine Source: An ammonia surrogate, such as benzophenone imine or ammonia itself, is added to the reaction mixture.[5]
-
Reaction Conditions: An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours, typically ranging from 80 °C to 110 °C.[6] The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst. If an imine was used, it is hydrolyzed with a mild acid. The mixture is then extracted with an organic solvent, washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure to yield the crude product.
Caption: Buchwald-Hartwig Amination Pathway.
Method C: Hofmann Rearrangement of Phenanthrene-9-carboxamide
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[8][9] This route requires the preparation of phenanthrene-9-carboxamide, typically from the corresponding carboxylic acid.
-
Synthesis of Phenanthrene-9-carboxamide: Phenanthrene-9-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with aqueous ammonia to form phenanthrene-9-carboxamide.
-
Rearrangement Reaction: The phenanthrene-9-carboxamide is treated with a solution of bromine or N-bromosuccinimide (NBS) in a strong aqueous base like sodium hydroxide (NaOH).[10][11] The reaction is typically initiated at a low temperature and then allowed to warm.
-
Intermediate Formation: This process proceeds through an isocyanate intermediate, which is subsequently hydrolyzed by the aqueous base.[11]
-
Work-up and Isolation: The reaction mixture is cooled, and the product, this compound, is extracted using an organic solvent. The organic extracts are combined, washed, dried, and concentrated in vacuo to afford the crude product.
Caption: Hofmann Rearrangement Pathway.
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reduction | 9-Nitrophenanthrene | SnCl₂/HCl or H₂/Pd-C | High (>90%) | High yield, reliable, common reagents | Requires synthesis of the nitro precursor |
| Buchwald-Hartwig | 9-Bromophenanthrene | Pd catalyst, ligand, base | Good to Excellent (70-95%) | High functional group tolerance, direct | Expensive catalyst and ligands, requires inert conditions |
| Hofmann Rearrangement | Phenanthrene-9-carboxamide | Br₂, NaOH | Moderate to Good (60-85%) | Utilizes a different precursor, avoids nitration | Multi-step precursor synthesis, strongly basic conditions[10] |
Purification of this compound
Crude this compound often contains unreacted starting materials or byproducts. Purification is essential to obtain a high-purity final product suitable for further applications.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.[12] The impure solid is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution.[13]
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes or toluene/hexanes.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[13]
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals thoroughly to remove all traces of the solvent.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase. For basic compounds like amines, modifications to standard protocols are often necessary.
-
Stationary Phase and Eluent: A column is typically packed with silica gel. To prevent peak tailing and improve separation of the basic amine, the eluent system is often modified. A common mobile phase is a gradient of ethyl acetate in hexanes, with a small amount (0.5-1%) of a basic additive like triethylamine (TEA) or ammonium hydroxide.[15][16]
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorbed onto a small amount of silica gel or celite.[17] After evaporating the solvent, the dry powder is loaded onto the top of the prepared column.
-
Elution and Fraction Collection: The eluent is passed through the column under positive pressure. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product.
Caption: General Workflow for Purification.
Physical and Spectroscopic Data
Accurate characterization is critical to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁N | [18][19] |
| Molecular Weight | 193.24 g/mol | [18][19] |
| Appearance | White to brown or pink/tan solid/powder | [18][19] |
| Melting Point | 137-139 °C | [1][18][20] |
| Solubility | Slightly soluble in water (0.00581 mg/mL) | [1][18] |
| ¹H NMR | Spectra available in public databases | [19] |
| ¹³C NMR | Spectra available in public databases | [19] |
| IR Spectroscopy | Spectra available in public databases | [19] |
| CAS Number | 947-73-9 | [18] |
References
- 1. This compound CAS#: 947-73-9 [m.chemicalbook.com]
- 2. 9-アミノフェナントレン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 9-Nitrophenanthrene | C14H9NO2 | CID 70382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. scribd.com [scribd.com]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. orgsyn.org [orgsyn.org]
- 18. 947-73-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. This compound | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Page loading... [wap.guidechem.com]
Spectroscopic Characterization of 9-Aminophenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9-Aminophenanthrene (CAS No. 947-73-9), a key aromatic amine with applications in synthetic chemistry and materials science. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic features, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound. While experimental spectra are available in databases such as SpectraBase, this guide provides the expected values based on the compound's structure and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Ar-H) | 7.0 - 9.0 | Multiplet (m) | The complex polycyclic aromatic structure results in a series of overlapping multiplets in the aromatic region. |
| Amine (NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | The chemical shift can vary with solvent and concentration. The peak is often broad due to quadrupole broadening and chemical exchange. |
Note: Data is based on typical ranges for aromatic amines. The actual spectrum may show more resolved multiplets within the aromatic region.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (Ar-C) | 115 - 135 | Signals for carbons bearing a hydrogen atom. |
| Aromatic (Ar-C, Quaternary) | 125 - 145 | Includes carbons at ring junctions. |
| Aromatic (C-NH₂) | 140 - 150 | The carbon atom directly attached to the nitrogen is expected to be downfield. |
Note: Due to the molecule's asymmetry, 14 distinct carbon signals are expected.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Medium | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic |
| 1650 - 1580 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Medium-Strong | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Strong | Aromatic Amine |
| 900 - 675 | C-H Bend (Out-of-Plane) | Strong | Aromatic |
Note: The data is based on characteristic absorption frequencies for aromatic amines. The KBr wafer technique is commonly used for solid samples like this compound.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The spectrum for this compound is characterized by multiple absorption bands in the UV region, consistent with its extended polycyclic aromatic structure.
Table 4: UV-Vis Absorption Maxima (λmax) for this compound
| λmax (nm) | Solvent | Notes |
| ~255 | Ethanol | Strong absorption, characteristic of π → π* transitions in the phenanthrene system. |
| ~300 | Ethanol | |
| ~355 | Ethanol | |
| ~375 | Ethanol |
Note: Data is estimated from the UV/Visible spectrum available in the NIST Chemistry WebBook.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
-
Data Acquisition :
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard acquisition parameters. For ¹H NMR, 8 to 16 scans are typically sufficient. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation :
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Ensure the mixture is homogenous and has a fine, consistent texture.
-
Place a portion of the mixture into a pellet press.
-
Apply high pressure (several tons) to form a thin, transparent, or translucent KBr pellet.
-
-
Data Acquisition :
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the major absorption peaks.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation :
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane).
-
Perform serial dilutions to prepare a series of solutions of known, low concentrations. The absorbance of the most concentrated solution should ideally be within the linear dynamic range of the spectrophotometer (typically < 1.5 Absorbance Units).
-
Use a quartz cuvette for all measurements.
-
-
Data Acquisition :
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-600 nm).
-
-
Data Processing :
-
The software will automatically subtract the baseline from the sample scan.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.
Caption: Spectroscopic characterization workflow.
References
Unveiling the Photophysical Profile of 9-Aminophenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Photophysics of 9-Aminophenanthrene
This compound, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a molecule of interest in various fields, including materials science and drug development, due to its potential fluorescent properties. The introduction of an amino group to the phenanthrene core can significantly influence its electronic structure and, consequently, its absorption and emission characteristics. Understanding the quantum yield—the efficiency of the fluorescence process—and the fluorescence lifetime is crucial for harnessing its potential in applications such as fluorescent probes and markers.
Quantitative Photophysical Data
As of the latest literature review, specific experimental values for the fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of this compound across a range of solvents are not well-documented. However, to provide a comparative context, the photophysical data for the parent molecule, phenanthrene, and a related aminophenanthrene derivative are presented below.
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Phenanthrene | Cyclohexane | ~251, 273, 282, 293 | ~347, 363 | 0.13[1] | Not Found |
| Aminophenanthrene derivative (6d) | Dichloromethane | 261[2] | 408[2] | Not Found | Not Found |
Note: The data for the aminophenanthrene derivative (6d) is for a structurally related compound and not this compound itself. This information is provided for illustrative purposes.
Experimental Protocols
The determination of fluorescence quantum yield is a critical aspect of characterizing any fluorophore. The following section outlines the detailed experimental methodologies for relative quantum yield measurement, a widely accepted and practiced technique.
Relative Quantum Yield Measurement
The relative method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescence standard with a known quantum yield.
Materials and Instrumentation:
-
This compound: High purity grade.
-
Fluorescence Standard: A compound with a known and stable quantum yield, and with absorption and emission spectra that overlap with the sample. For a compound emitting in the blue-violet region like a phenanthrene derivative, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) or anthracene in ethanol (Φf ≈ 0.27) could be suitable standards.
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, ethanol, acetonitrile).
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: For measuring fluorescence spectra.
-
Quartz Cuvettes: 1 cm path length.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both this compound and the chosen fluorescence standard in the desired solvent.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all working solutions. Determine the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be the same for both the sample and the standard.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all working solutions using the same excitation wavelength (λ_ex) and identical instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectra for both the sample and the standard solutions.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the this compound sample (Φ_x) using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the plots for the sample and the standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Visualizing Experimental Workflows and Photophysical Processes
Experimental Workflow for Quantum Yield Measurement
The following diagram illustrates the key steps involved in the relative quantum yield determination.
Caption: Workflow for relative quantum yield determination.
Jablonski Diagram for this compound
The Jablonski diagram provides a visual representation of the electronic transitions that occur during absorption and fluorescence.
Caption: Jablonski diagram for this compound.
Conclusion
While the definitive quantum yield and fluorescence lifetime of this compound remain to be experimentally determined and reported, this guide provides the necessary framework for such an investigation. The detailed experimental protocol for relative quantum yield measurement offers a clear path for researchers to characterize this and other novel fluorophores. The provided data for related compounds serves as a useful, albeit preliminary, benchmark. Further research is warranted to fully elucidate the photophysical properties of this compound, which will undoubtedly contribute to its potential applications in various scientific and technological domains.
References
An In-depth Technical Guide on the Solubility of 9-Aminophenanthrene in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9-aminophenanthrene, a crucial parameter for its application in research and pharmaceutical development. Due to its role as a fluorescent labeling reagent and a model ligand in metabolic studies, understanding its behavior in various solvents is paramount for experimental design, formulation, and analytical method development.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative assessments consistently indicate its solubility in polar organic solvents and very low solubility in water. The sole quantitative value found is for its aqueous solubility.
Table 1: Solubility of this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Water | H₂O | 18.02 | Not Specified | 0.00581 mg/mL[1][2][3][4] |
| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble[5] |
| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble[5] |
Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value. Further experimental determination is required to establish precise solubility limits in these and other organic solvents.
The parent compound, phenanthrene, is noted to be soluble in various non-polar to polar organic solvents, including toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene, while being nearly insoluble in water.[6][7] This suggests that this compound, with the addition of a polar amino group, would likely exhibit enhanced solubility in more polar organic solvents compared to its parent hydrocarbon. Aromatic amines, in general, show diminished water solubility but are soluble in other organic solvents.[8]
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ several well-established methods for determining the solubility of solid compounds like this compound in organic solvents. The following are detailed methodologies for commonly used techniques.
Equilibrium Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[9]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, acetone, methanol, etc.)
-
Thermostatic shaker or water bath with agitation
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the containers and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration plateaus.[10]
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For further purification, the collected supernatant can be filtered through a syringe filter compatible with the solvent.
-
Quantification: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of this compound using a calibrated UV-Vis spectrophotometer or HPLC.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in various units such as mg/mL, g/100g of solvent, or mole fraction.
Gravimetric Method
The gravimetric method is a straightforward and absolute technique that relies on weighing the solute after evaporating the solvent from a saturated solution.[11][12]
Objective: To determine the mass of this compound dissolved in a known mass of solvent at saturation.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatic shaker or water bath
-
Evaporating dish or watch glass (pre-weighed)
-
Analytical balance
-
Drying oven
Procedure:
-
Prepare Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to prepare a saturated solution and separate the supernatant.
-
Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the saturated supernatant into the dish and weigh it again to determine the mass of the solution.
-
Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of inert gas can facilitate evaporation.
-
Drying to Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved (i.e., the difference between consecutive weighings is negligible).
-
Calculation:
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish).
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue).
-
Solubility = (Mass of dissolved this compound / Mass of solvent) * 100 (expressed as g/100g of solvent).
-
UV/Vis Spectrophotometric Analysis
Due to its aromatic structure, this compound exhibits strong absorbance in the UV range, making UV/Vis spectrophotometry a convenient method for concentration determination in solubility studies.[13]
Objective: To quantify the concentration of this compound in a saturated solution using its UV absorbance.
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).
-
Analyze Saturated Solution: Prepare a saturated solution of this compound as described in the Shake-Flask Method (steps 1-4). Dilute an aliquot of the saturated supernatant to a concentration that falls within the range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
Conclusion
While there is a clear indication of this compound's solubility in common organic solvents, a significant lack of quantitative data exists in the scientific literature. The experimental protocols detailed in this guide provide robust and reliable methods for researchers to determine these crucial physicochemical parameters. The generation of comprehensive solubility data will undoubtedly facilitate the expanded use of this compound in various scientific and industrial applications, particularly in the fields of analytical chemistry and drug development.
References
- 1. This compound CAS#: 947-73-9 [m.chemicalbook.com]
- 2. This compound | 947-73-9 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 947-73-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS 947-73-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Phenanthrene - Wikipedia [en.wikipedia.org]
- 7. Phenanthrene | 85-01-8 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. aai.solutions [aai.solutions]
Theoretical Insights into the Molecular Orbitals of 9-Aminophenanthrene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical examination of the molecular orbitals of 9-aminophenanthrene, a polycyclic aromatic amine of significant interest in medicinal chemistry and materials science. Understanding the electronic structure of this molecule, particularly its frontier molecular orbitals, is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This document summarizes key computational methodologies and presents a hypothetical analysis based on established theoretical principles for phenanthrene derivatives, providing a framework for future in-silico studies.
Introduction
This compound, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, possesses a unique electronic architecture arising from the interplay between the extended π-system of the fused rings and the electron-donating amino group. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating the intricate details of its molecular orbital landscape. These computational approaches provide quantitative data on orbital energies, electron density distribution, and molecular electrostatic potential, which are critical for rational drug design and the development of novel organic materials.
Computational Methodology
Table 1: A Representative Computational Protocol for Molecular Orbital Analysis
| Parameter | Description | Typical Values/Methods |
| Software | Quantum chemistry software package | Gaussian, ORCA, GAMESS |
| Method | Theoretical approach for calculating electronic structure | Density Functional Theory (DFT) |
| Functional | Approximation to the exchange-correlation energy | B3LYP, M06-2X, ωB97X-D |
| Basis Set | Set of functions to build molecular orbitals | 6-311++G(d,p), def2-TZVP |
| Solvation Model | Method to simulate solvent effects (optional) | Polarizable Continuum Model (PCM), SMD |
| Calculations | Specific properties to be computed | Geometry Optimization, Frequency Analysis, Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP) |
This protocol involves an initial geometry optimization of the this compound molecule to find its most stable conformation. Subsequent frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum. Finally, single-point energy calculations are carried out to determine the energies and spatial distributions of the molecular orbitals.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Table 2: Hypothetical Molecular Orbital Properties of this compound (Based on Theoretical Principles)
| Property | Hypothetical Value (eV) | Significance |
| HOMO Energy | -5.5 to -5.0 | Electron-donating potential |
| LUMO Energy | -1.5 to -1.0 | Electron-accepting potential |
| HOMO-LUMO Gap | 4.0 to 4.5 | Chemical reactivity and stability |
Note: These values are estimations based on the known electronic effects of an amino group on an aromatic system and are intended for illustrative purposes. Actual values would need to be determined through specific DFT calculations.
The presence of the electron-donating amino group is expected to raise the energy of the HOMO of this compound compared to the parent phenanthrene molecule. This would result in a smaller HOMO-LUMO gap, suggesting increased reactivity, particularly towards electrophiles.
Visualizing Molecular Properties
Visual representations are essential for interpreting the complex data generated from computational studies. Graphviz, a graph visualization software, can be used to create diagrams that illustrate key concepts and workflows.
Caption: Molecular Structure of this compound.
Caption: Frontier Molecular Orbital Energy Gap.
Caption: Typical DFT Calculation Workflow.
Conclusion and Future Directions
While this guide provides a foundational understanding of the theoretical approaches to studying the molecular orbitals of this compound, it underscores the need for specific computational investigations on this molecule. Future research employing the outlined DFT methodologies will be invaluable for obtaining precise quantitative data. Such data will not only deepen our fundamental understanding of the electronic properties of this compound but also provide crucial insights for its application in drug discovery and the design of advanced organic electronic materials. The visualization of molecular orbitals and electrostatic potential surfaces will be particularly important for identifying reactive sites and predicting intermolecular interactions.
An In-depth Technical Guide to the Synthesis of Novel 9-Aminophenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 9-aminophenanthrene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document details established synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols for the preparation of these valuable compounds. Furthermore, it explores the biological significance of these derivatives, with a focus on their potential as anticancer agents, and visualizes key synthetic and biological pathways.
Introduction
The phenanthrene scaffold is a key structural motif in a wide range of biologically active natural products and synthetic molecules. The introduction of an amino group at the 9-position of the phenanthrene core gives rise to this compound, a versatile building block for the synthesis of a diverse array of derivatives. These derivatives have garnered considerable interest due to their wide-ranging biological activities, including antifungal, antiproliferative, and potential anticancer properties.[1][2] This guide serves as a technical resource for researchers engaged in the discovery and development of novel this compound-based compounds.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several strategic approaches, ranging from classical cyclization reactions to modern palladium-catalyzed cross-coupling methods.
Pschorr Cyclization
A classic method for the synthesis of the phenanthrene core is the Pschorr cyclization. This intramolecular radical cyclization of a diazonium salt derived from an α-aryl-o-aminocinnamic acid provides a direct route to phenanthrene-9-carboxylic acids, which can then be converted to this compound derivatives. The reaction is typically initiated by copper powder or other reducing agents.
A general workflow for the Pschorr cyclization is depicted below:
Caption: General workflow for the synthesis of this compound derivatives via the Pschorr cyclization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is highly versatile for the synthesis of N-substituted this compound derivatives, starting from 9-bromophenanthrene and a suitable amine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.
The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N-aryl-9-aminophenanthrenes.
Synthesis from Phenanthroindolizidine Alkaloids
Phenanthroindolizidine alkaloids, a class of natural products with significant biological activity, can serve as precursors for certain this compound derivatives. Synthetic strategies towards these complex alkaloids often involve the construction of the phenanthrene core at a late stage, providing access to functionalized phenanthrene intermediates.
Data Presentation
The following tables summarize key quantitative data for this compound and a selection of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| Melting Point | 137-139 °C |
| Appearance | Pink or tan powder |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.20-7.90 (m, 9H, Ar-H), 4.10 (s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ 143.2, 131.8, 128.6, 127.9, 126.8, 126.5, 125.8, 125.4, 124.9, 123.0, 122.6, 119.2, 108.9 |
| IR (KBr, cm⁻¹) | 3440, 3360, 1620, 1590, 1500, 870, 740 |
| Mass Spectrum (EI) | m/z 193 (M⁺), 165, 139 |
(Note: Specific data for derivatives would be populated here as more detailed experimental results are found in the literature.)
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and a representative N-substituted derivative.
Synthesis of this compound from 9-Bromophenanthrene (Illustrative Buchwald-Hartwig Protocol)
Materials:
-
9-Bromophenanthrene (1.0 equiv)
-
Sodium amide (1.2 equiv)
-
Palladium(II) acetate (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate, BINAP, and sodium amide.
-
Add anhydrous toluene to the flask, followed by 9-bromophenanthrene.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of N-Aryl-9-aminophenanthrene via Buchwald-Hartwig Amination
Materials:
-
9-Bromophenanthrene (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, a reaction vessel is charged with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Anhydrous dioxane, 9-bromophenanthrene, and the aryl amine are added sequentially.
-
The vessel is sealed and heated to 110 °C for 16-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired N-aryl-9-aminophenanthrene.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promising biological activities, particularly as anticancer agents. While the exact mechanisms of action are still under investigation for many derivatives, related polycyclic aromatic amines have been shown to interact with key cellular signaling pathways. For instance, 9-aminoacridine, a structurally related compound, has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[3] This inhibition can lead to decreased cell proliferation and survival, and the induction of apoptosis.
The PI3K/Akt/mTOR signaling pathway and a hypothetical point of intervention by a this compound derivative are depicted below:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Conclusion
The synthesis of novel this compound derivatives represents a promising avenue for the development of new therapeutic agents and functional materials. The synthetic methodologies outlined in this guide, including the Pschorr cyclization and Buchwald-Hartwig amination, offer versatile and efficient routes to a wide range of these compounds. The exploration of their biological activities, particularly in the context of cancer-related signaling pathways, is an active area of research with the potential to yield new and effective drugs. This guide provides a solid foundation for researchers to design, synthesize, and evaluate the next generation of this compound derivatives.
References
In-Depth Technical Guide: Photophysical Characterization of 9-Aminophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical characterization of 9-Aminophenanthrene, a fluorescent aromatic amine of significant interest in chemical and biological research. This document details the experimental protocols for key photophysical measurements and presents available data in a structured format to facilitate understanding and application in research and development.
Core Photophysical Properties
This compound is a polycyclic aromatic hydrocarbon containing an amino group, which significantly influences its electronic and spectral properties. Its rigid phenanthrene core and the electron-donating nature of the amino group give rise to distinct absorption and fluorescence characteristics.
Table 1: Summary of General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| Melting Point | 137-139 °C |
| Appearance | Pink or tan powder |
Spectroscopic Characterization
The interaction of this compound with light is fundamental to its utility as a fluorescent probe and labeling reagent. Understanding its absorption and emission spectra is crucial for its effective application.
Absorption and Emission Spectra
Table 2: Spectroscopic Data for Aminophenanthrene Isomer in Dichloromethane
| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |
| 1-Aminophenanthrene | Dichloromethane | 261 nm | 408 nm |
Note: This data is for a structural isomer and should be considered as an approximation for this compound.
Solvatochromism
The sensitivity of the absorption and emission spectra of a molecule to the polarity of the solvent is termed solvatochromism.[2] This effect arises from differential solvation of the ground and excited electronic states of the molecule.[2] For molecules like this compound, where the amino group can lead to a more polar excited state, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum. A systematic study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.
Quantitative Photophysical Parameters
To fully characterize a fluorescent molecule, it is essential to determine its fluorescence quantum yield and lifetime. These parameters provide insights into the efficiency and dynamics of the fluorescence process.
Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. Currently, specific experimental data for the fluorescence quantum yield of this compound is not available in the cited literature.
Fluorescence Lifetime (τ_f)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for applications in fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). As with the quantum yield, specific experimental data for the fluorescence lifetime of this compound is not currently available in the public domain.
Experimental Protocols
Accurate and reproducible photophysical characterization relies on standardized experimental protocols. The following sections outline the methodologies for the key experiments discussed in this guide.
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorption of light by a sample as a function of wavelength.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent. From the stock solution, prepare a series of dilutions ensuring the maximum absorbance is below 0.1 to maintain linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to record a baseline (blank) spectrum.
-
Record the absorption spectra of the sample solutions over a relevant wavelength range.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
This technique measures the fluorescence emission spectrum of a sample upon excitation at a specific wavelength.
Caption: Workflow for Steady-State Fluorescence Spectroscopy.
Protocol:
-
Solution Preparation: Prepare dilute solutions of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength (typically at or near the absorption maximum).
-
Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring absorbance values are between 0.01 and 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the absorbance of all solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.
-
Signaling Pathways and Logical Relationships
The photophysical properties of this compound can be influenced by its local environment, making it a potential sensor. The following diagram illustrates the logical relationship between environmental factors and the observable photophysical changes.
Caption: Influence of Environment on Photophysical Properties.
This diagram illustrates that changes in solvent polarity can lead to differential solvation of the ground and excited states of this compound, resulting in shifts in its absorption and emission spectra. Similarly, changes in pH can alter the protonation state of the amino group, which in turn affects the electronic structure and, consequently, all the photophysical parameters.
Conclusion
This compound is a promising fluorescent molecule with potential applications in various scientific fields. This guide has summarized the available photophysical data and provided detailed experimental protocols for its characterization. Further research is required to obtain comprehensive quantitative data, including its fluorescence quantum yield and lifetime in a range of solvents, to fully unlock its potential as a fluorescent probe and for use in drug development.
References
Methodological & Application
Application Notes and Protocols for Fatty Acid Analysis Using 9-Aminophenanthrene as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of free fatty acids (FFAs) is crucial in various fields of research, including clinical diagnostics, drug development, and metabolic studies. Given that fatty acids lack a native chromophore or fluorophore, their detection at low concentrations requires derivatization with a fluorescent labeling agent. 9-Aminophenanthrene (9-AP) serves as an effective fluorescent probe for the sensitive quantification of FFAs using High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and protocols for the derivatization of free fatty acids with this compound and their subsequent analysis by fluorometric HPLC.
Principle of the Method
The methodology involves a two-step chemical derivatization process. First, the carboxylic acid group of the fatty acid is converted to a more reactive acyl chloride. This is typically achieved by reacting the fatty acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. Subsequently, the fatty acid chloride is reacted with this compound to form a highly fluorescent amide derivative. The resulting 9-AP-tagged fatty acids can be separated by reverse-phase HPLC and sensitively detected by a fluorescence detector. The fluorescence intensity is directly proportional to the concentration of the fatty acid, allowing for accurate quantification.
The 9-AP-derivatized fatty acids exhibit a strong fluorescence with a maximum excitation wavelength (λmax) at approximately 303 nm and a maximum emission wavelength (λmax) at around 376 nm[1].
Quantitative Data Summary
The derivatization and HPLC analysis method using this compound has been validated for the quantitative determination of various free fatty acids in biological samples, such as human serum. The method demonstrates high recovery rates and low detection limits, making it suitable for trace analysis.
| Fatty Acid | Carbon Chain:Double Bonds | Recovery (%) | Coefficient of Variation (%) | Detection Limit (pmol) |
| Myristic Acid | C14:0 | 96 - 107 | 1.4 - 5.0 | 10 |
| Palmitic Acid | C16:0 | 96 - 107 | 1.4 - 5.0 | 10 |
| Palmitoleic Acid | C16:1 | 96 - 107 | 1.4 - 5.0 | 10 |
| Stearic Acid | C18:0 | 96 - 107 | 1.4 - 5.0 | 15 |
| Oleic Acid | C18:1 | 96 - 107 | 1.4 - 5.0 | 10 |
| Linoleic Acid | C18:2 | 96 - 107 | 1.4 - 5.0 | 10 |
| Arachidonic Acid | C20:4 | 96 - 107 | 1.4 - 5.0 | 15 |
Data sourced from a study on the determination of FFAs in 0.5 ml of healthy human serum[1].
Experimental Protocols
Materials and Reagents
-
This compound (9-AP)
-
Oxalyl chloride
-
Fatty acid standards (e.g., myristic acid, palmitic acid, stearic acid, oleic acid, etc.)
-
Benzene (or a safer alternative solvent like toluene)
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Glassware: reaction vials with screw caps, pipettes, syringes
-
Heating block or water bath
-
Rotary evaporator or nitrogen evaporator
Protocol 1: Preparation of Fatty Acid Chlorides
Warning: Oxalyl chloride is corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sample Preparation: Accurately weigh a known amount of the fatty acid standard or the extracted fatty acid sample into a clean, dry reaction vial.
-
Dissolution: Dissolve the fatty acid in a minimal amount of anhydrous benzene (e.g., 100 µL).
-
Chlorination: Add a 10-fold molar excess of oxalyl chloride to the fatty acid solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).
-
Removal of Excess Reagent: After the reaction is complete, remove the excess oxalyl chloride and solvent under a gentle stream of dry nitrogen gas or by using a rotary evaporator. The resulting fatty acid chloride is a residue.
-
Redissolution: Immediately redissolve the fatty acid chloride residue in a known volume of anhydrous benzene for the next step.
Protocol 2: Derivatization with this compound
-
Prepare 9-AP Solution: Prepare a solution of this compound in anhydrous benzene (e.g., 1 mg/mL).
-
Derivatization Reaction: To the benzene solution of the fatty acid chloride from Protocol 1, add a 2-fold molar excess of the this compound solution.
-
Incubation: Securely cap the reaction vial and heat the mixture at 70°C for 45 minutes in a heating block or water bath[1].
-
Cooling: After incubation, allow the reaction mixture to cool to room temperature.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue of the 9-AP derivatized fatty acid in a known volume of the HPLC mobile phase (e.g., acetonitrile/water mixture) for analysis.
Protocol 3: HPLC Analysis of 9-AP Derivatized Fatty Acids
-
HPLC System: A standard HPLC system equipped with a fluorescence detector is required.
-
Column: A C18 reverse-phase column is suitable for the separation of the derivatized fatty acids.
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation. The exact gradient profile may need to be optimized depending on the specific fatty acids being analyzed.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Fluorescence Detection: Set the excitation wavelength to 303 nm and the emission wavelength to 376 nm[1].
-
Injection Volume: Inject an appropriate volume of the reconstituted sample (e.g., 10-20 µL) onto the HPLC column.
-
Quantification: Create a calibration curve using known concentrations of fatty acid standards that have been subjected to the same derivatization procedure. The peak area of the derivatized fatty acid in the sample can then be used to determine its concentration by interpolation from the calibration curve.
Visualizations
References
Application Notes and Protocols for HPLC Derivatization using 9-Aminophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the derivatization of free fatty acids (FFAs) using 9-Aminophenanthrene (9-AP) for high-performance liquid chromatography (HPLC) analysis with fluorescence detection. The method is based on the established procedure by Ikeda et al. (1984), offering high sensitivity for the quantification of FFAs in biological and other matrices.[1]
Introduction
Free fatty acids are crucial molecules in various biological processes and are biomarkers for numerous physiological and pathological states. Their analysis, however, is often challenging due to the lack of a strong chromophore or fluorophore. Pre-column derivatization with a fluorescent tag like this compound significantly enhances the sensitivity and selectivity of HPLC analysis.
This protocol details the conversion of FFAs into highly fluorescent 9-phenanthryl amides, their separation by reversed-phase HPLC, and their detection by a fluorescence detector.
Principle of the Method
The derivatization is a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the fatty acid is converted to a more reactive acyl chloride by treatment with oxalyl chloride.
-
Formation of the Fluorescent Amide: The resulting fatty acid chloride is then reacted with this compound to form a stable, highly fluorescent amide derivative.
The derivatized fatty acids are then separated by reversed-phase HPLC and quantified using a fluorescence detector.
Chemical and Reagents
-
This compound (9-AP), 96% purity
-
Oxalyl chloride
-
Benzene (or a safer alternative like toluene)
-
Fatty acid standards (e.g., Myristic, Palmitic, Stearic, Oleic, Linoleic, Linolenic, Arachidonic acids)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas, high purity
-
All other solvents should be of analytical or HPLC grade.
Safety Precautions:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Oxalyl Chloride: Toxic if inhaled and causes severe skin burns and eye damage.[1] It reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
Benzene: Benzene is a known carcinogen. It is highly recommended to substitute it with a less toxic solvent like toluene if possible. All handling should be performed in a certified chemical fume hood with appropriate PPE.
Experimental Protocols
Preparation of Reagents
-
This compound Solution: Prepare a solution of this compound in benzene (or toluene). While the original protocol does not specify the concentration, a starting concentration of 1-5 mg/mL is recommended.
-
Oxalyl Chloride Solution: Prepare a solution of oxalyl chloride in benzene (or toluene). A starting concentration of 10% (v/v) is suggested. Prepare this solution fresh before use.
Preparation of Fatty Acid Standards
Prepare individual stock solutions of each fatty acid standard in benzene (or toluene) at a concentration of 1 mg/mL. A mixed standard solution can be prepared by combining aliquots of the individual stock solutions and diluting with the solvent.
Derivatization Procedure
-
Activation Step:
-
Place 100 µL of the fatty acid standard solution (or sample extract) in a reaction vial.
-
Add 50 µL of the oxalyl chloride solution.
-
Cap the vial and vortex briefly.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Evaporate the solvent and excess oxalyl chloride to dryness under a gentle stream of nitrogen.
-
-
Derivatization Step:
-
To the dried residue of the fatty acid chloride, add 100 µL of the this compound solution.
-
Cap the vial tightly and vortex to dissolve the residue.
-
Heat the reaction mixture at 70°C for 45 minutes in a heating block or water bath.[1]
-
After cooling to room temperature, the sample is ready for HPLC analysis. The reaction mixture can be diluted with the mobile phase if necessary.
-
HPLC Conditions
The following are suggested starting conditions based on the original method and modern HPLC practices. Optimization may be required.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a fluorescence detector |
| Column | Reversed-phase C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: WaterB: AcetonitrileGradient elution is recommended for separating a mixture of fatty acids with varying chain lengths and degrees of unsaturation. A suggested starting gradient is 70% B to 100% B over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Excitation Wavelength: ~303 nmEmission Wavelength: ~376 nm[1] |
Data Presentation
The following tables summarize the performance of the this compound derivatization method for various fatty acids as reported by Ikeda et al. (1984).[1]
Table 1: Detection Limits of 9-AP Derivatized Fatty Acids
| Fatty Acid | Detection Limit (pmol) |
| Myristic Acid (C14:0) | 10 |
| Palmitic Acid (C16:0) | 10 |
| Palmitoleic Acid (C16:1) | 10 |
| Stearic Acid (C18:0) | 15 |
| Oleic Acid (C18:1) | 10 |
| Linoleic Acid (C18:2) | 10 |
| Arachidonic Acid (C20:4) | 15 |
Table 2: Recoveries of Fatty Acids from Human Serum
| Fatty Acid | Recovery (%) | Coefficient of Variation (%) |
| Myristic Acid (C14:0) | 98 | 3.5 |
| Palmitic Acid (C16:0) | 102 | 2.8 |
| Palmitoleic Acid (C16:1) | 96 | 4.1 |
| Stearic Acid (C18:0) | 107 | 5.0 |
| Oleic Acid (C18:1) | 101 | 1.4 |
| Linoleic Acid (C18:2) | 103 | 2.1 |
| Arachidonic Acid (C20:4) | 99 | 4.5 |
Visualizations
Derivatization Reaction Pathway
References
Application Note: A Novel Approach to Amino Acid Analysis Using 9-Aminophenanthrene Derivatization with HPLC-Fluorescence Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a theoretical framework and a hypothetical protocol for the quantitative analysis of amino acids in biological and pharmaceutical samples using a novel pre-column derivatization reagent, 9-aminophenanthrene. This method leverages the inherent fluorescence of the phenanthrene moiety to enable sensitive detection of amino acid derivatives by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD). The proposed methodology offers a potential alternative to more established derivatization chemistries, with the theoretical advantage of the high quantum yield associated with phenanthrene derivatives. Detailed experimental protocols, expected performance characteristics, and a workflow diagram are provided to guide researchers in the potential application of this technique.
Introduction
The accurate quantification of amino acids is crucial in various scientific disciplines, including biomedical research, clinical diagnostics, and pharmaceutical development. While numerous methods exist for amino acid analysis, HPLC with pre-column derivatization remains a widely used technique due to its sensitivity and specificity. Commonly employed derivatizing agents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with primary and secondary amines, respectively, to form fluorescent adducts.[1][2][3][4][5][6]
This document explores the prospective use of this compound as a fluorescent labeling reagent for amino acids. Phenanthrene and its derivatives are known for their strong fluorescence, which could potentially lead to methods with very low limits of detection.[7][8][9] The primary amino group of this compound can be chemically modified to create a reactive species that specifically targets the carboxylic acid group of amino acids, forming a stable, highly fluorescent derivative suitable for HPLC analysis.
Principle of the Method
The proposed method involves a two-step process. First, the amino acid sample is derivatized with a hypothetical activated form of this compound. This reaction would likely involve the conversion of this compound into a more reactive intermediate that can readily couple with the carboxylic acid moiety of the amino acids. The resulting derivatives, now containing the highly fluorescent phenanthrene tag, are then separated by reversed-phase HPLC. A gradient elution is employed to resolve the different amino acid derivatives based on their hydrophobicity. The separated derivatives are subsequently detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the this compound fluorophore. Quantification is achieved by comparing the peak areas of the derivatized amino acids in the sample to those of known standards.
Experimental Workflow
References
- 1. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive Phenanthrene Derivatives as Markers of Amino Groups in Fluorescence Microscopy of Surface Modified Micro-Zeolite L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Phenanthrene Derivatives as Markers of Amino Groups in Fluorescence Microscopy of Surface Modified Micro-Zeolite L - Lookchem [lookchem.com]
Application of 9-Aminophenanthrene in Environmental Sample Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminophenanthrene is a polycyclic aromatic amine (PAA) of significant interest due to its potential environmental presence and toxicological relevance. As a derivative of phenanthrene, a common polycyclic aromatic hydrocarbon (PAH), its detection in environmental matrices such as soil and water is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for the analysis of this compound in environmental samples, focusing on sample preparation, chromatographic separation, and detection methodologies. The protocols are designed to offer robust and sensitive analytical approaches suitable for trace-level quantification.
Principle of Analysis
The analysis of this compound in environmental samples typically involves a multi-step process:
-
Extraction: Isolation of this compound from the complex sample matrix (soil or water).
-
Cleanup and Concentration: Removal of interfering co-extractants and concentration of the analyte to improve detection sensitivity.
-
Chromatographic Separation: Separation of this compound from other compounds using High-Performance Liquid Chromatography (HPLC).
-
Detection: Quantification of this compound, often utilizing its native fluorescence or enhanced fluorescence after derivatization.
Due to the chemical nature of this compound (a primary aromatic amine with a phenanthrene structure), it is amenable to sensitive detection by fluorescence. For ultra-trace analysis, a pre-column derivatization step can be employed to enhance its fluorescence signal, thereby lowering the limits of detection.
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
This protocol details the extraction and analysis of this compound from water samples using Dispersive Liquid-Liquid Microextraction (DLLME) followed by HPLC with fluorescence detection.
Materials and Reagents:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrachloroethane (extraction solvent)
-
Deionized water
-
Sodium chloride
-
Conical-bottom glass centrifuge tubes (10 mL)
-
Syringe (1.0 mL)
-
Centrifuge
-
HPLC system with fluorescence detector
Procedure:
-
Sample Preparation:
-
Collect water samples in clean glass bottles.
-
If necessary, adjust the pH of the water sample to be neutral to slightly basic to ensure this compound is in its non-protonated form.
-
Fortify the sample with a known concentration of this compound for recovery studies if required.
-
-
Extraction (DLLME):
-
Place a 5.0 mL aliquot of the water sample into a 10 mL conical-bottom centrifuge tube.
-
In a separate small vial, prepare the extraction mixture by adding 25.0 µL of tetrachloroethane (extraction solvent) to 0.50 mL of methanol (dispersive solvent).
-
Rapidly inject this mixture into the water sample using a syringe. A cloudy solution will form.
-
Vortex the mixture for 1 minute to ensure thorough dispersion.
-
Centrifuge the tube at 4000 rpm for 2 minutes to sediment the extraction solvent.
-
A small droplet of tetrachloroethane containing the extracted analyte will settle at the bottom of the tube.
-
-
Analysis (HPLC-FLD):
-
Carefully withdraw a few microliters of the sedimented phase using a microsyringe.
-
Inject 5.0 µL into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector Wavelengths:
-
Excitation: ~255 nm
-
Emission: ~380 nm (These are estimated wavelengths for the phenanthrene moiety and should be optimized using a standard solution of this compound).
-
-
-
Expected Performance (Based on similar aromatic amines):
| Parameter | Expected Value |
| Linearity Range | 5 - 5000 ng/mL |
| Limit of Detection (LOD) | 0.8 - 2.0 ng/mL |
| Relative Standard Deviation (RSD) | < 10% |
| Recovery | 85 - 112% |
Protocol 2: Analysis of this compound in Soil Samples
This protocol describes the extraction of this compound from soil using sonication, followed by HPLC analysis.
Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide solution (1%)
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with fluorescence detector
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 5.0 g of the homogenized soil into a 50 mL centrifuge tube.
-
For recovery experiments, spike the soil sample with a known amount of this compound standard solution and let it equilibrate.
-
-
Extraction:
-
Add 10 mL of a 1% ammonium hydroxide in acetonitrile solution to the centrifuge tube containing the soil.[1]
-
Vortex the tube for 1 minute to ensure the soil is fully suspended.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[1]
-
After sonication, centrifuge the sample at 5000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the soil pellet with another 10 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Cleanup and Concentration:
-
Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis (HPLC-FLD):
-
Inject 10 µL of the filtered extract into the HPLC system.
-
Use the same HPLC conditions as described in Protocol 1.
-
Expected Performance (Based on similar aromatic amines in soil):
| Parameter | Expected Value |
| Recovery (from spiked sand) | 88 - 105% |
| Recovery (from organic soil) | 60 - 86% |
| Limit of Detection (LOD) | 0.5 - 10 ppb |
Protocol 3: Pre-column Derivatization for Enhanced Sensitivity
For ultra-trace analysis, derivatization of the primary amine group of this compound can significantly enhance the fluorescence signal. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.
Derivatization Procedure (to be performed on the extract before HPLC injection):
-
To 100 µL of the sample extract (reconstituted in a suitable solvent like acetonitrile), add 100 µL of a borate buffer solution (pH 9.5).
-
Add 50 µL of the OPA derivatizing reagent (a solution of OPA and a thiol, such as 2-mercaptoethanol, in borate buffer).
-
Mix and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a portion of the reaction mixture into the HPLC system.
-
The fluorescence detector wavelengths will need to be optimized for the specific this compound-OPA derivative, but typical values are in the range of 340 nm for excitation and 455 nm for emission.[2]
Visualizations
Caption: Workflow for this compound analysis in water.
References
Application Notes and Protocols: 9-Aminophenanthrene as a Fluorescent Marker in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 9-aminophenanthrene for potential use as a fluorescent marker in microscopy, with a primary focus on the conceptual application of labeling cellular lipids. While this compound is an established fluorescent labeling reagent for the analysis of fatty acids via chromatography[1][2], its use in cellular imaging is not well-documented. This document outlines the known physicochemical and photophysical properties of this compound, alongside a proposed, detailed protocol for its use in labeling and visualizing cellular lipid structures. Potential applications in cellular biology and drug discovery are also discussed.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene backbone with an amino group at the 9-position. This amino group provides a reactive handle for covalent modification, a property that has been exploited for the derivatization of carboxylic acids, notably free fatty acids, for analytical purposes. The phenanthrene moiety is inherently fluorescent, emitting in the blue-to-violet region of the spectrum upon excitation with ultraviolet (UV) light.
While not a conventional fluorescent probe for microscopy, its ability to react with fatty acids suggests a potential application in visualizing the distribution and dynamics of lipids within cells. Lipids are fundamental in numerous cellular processes, including energy storage, membrane structure, and signal transduction. Therefore, the ability to visualize their localization can provide significant insights into cellular health and disease.
Physicochemical and Photophysical Properties
The properties of this compound are summarized in the tables below. It is important to note that while absorption data is available, some photophysical parameters like quantum yield and fluorescence lifetime have not been extensively reported for this compound itself. The provided values are based on available data and estimations from related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 9-Phenanthrenamine | [1][3] |
| Synonyms | This compound, 9-Phenanthrylamine | [1][3] |
| CAS Number | 947-73-9 | [3] |
| Molecular Formula | C₁₄H₁₁N | [1][4] |
| Molecular Weight | 193.24 g/mol | [1][4] |
| Appearance | Pink or tan powder | [1] |
| Melting Point | 137-139 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol, Benzene), slightly soluble in water. | [5] |
Table 2: Photophysical Properties of this compound
| Property | Value (in Ethanol) | Notes |
| Excitation Maximum (λex) | ~355 nm | Estimated from the absorption spectrum available from the NIST WebBook[6]. An additional absorption peak is present at ~300 nm. |
| Emission Maximum (λem) | ~420 nm (Estimated) | Estimated based on a typical Stokes shift for phenanthrene derivatives. This value requires experimental verification. |
| Stokes Shift | ~65 nm (Estimated) | Based on the estimated emission maximum. |
| Molar Extinction Coefficient (ε) | ~6,300 M⁻¹cm⁻¹ at 355 nm (Estimated) | Estimated from the Log(ε) of ~3.8 from the NIST UV/Vis spectrum[6]. |
| Fluorescence Quantum Yield (Φ) | Not Available | For comparison, the parent compound, phenanthrene, has a reported quantum yield of 0.125 in ethanol. The amino group is expected to modify this value. |
| Fluorescence Lifetime (τ) | Not Available |
Proposed Application: Fluorescent Labeling of Cellular Lipids
The primary established reactive use of this compound is its conjugation to carboxylic acids. Within a cell, the most abundant and accessible carboxylic acids are fatty acids, which exist freely or are esterified in complex lipids like triglycerides and phospholipids. The following section details a proposed workflow and protocol for labeling these cellular lipids for fluorescence microscopy.
Principle of Labeling
This proposed method is based on the covalent reaction between the amino group of this compound and the carboxyl groups of cellular fatty acids. To facilitate this amide bond formation within a cellular context, the fatty acid carboxyl groups must first be activated. This can be achieved using a cell-permeable carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amino group of this compound to form a stable amide bond, effectively tagging the fatty acid.
Experimental Workflow
The overall workflow for staining cellular lipids with this compound involves cell preparation, an optional fixation and permeabilization step, activation of fatty acids, labeling with the fluorescent probe, and finally, imaging.
Detailed Experimental Protocols
Disclaimer: The following protocols are proposed starting points and have not been validated from published literature for cellular imaging. Optimization of concentrations, incubation times, and washing steps will be necessary for specific cell types and experimental conditions.
Required Materials
-
Reagents:
-
This compound (e.g., Sigma-Aldrich, Cat. No. 149101)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) (Optional, for improving efficiency)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 or Saponin for permeabilization
-
Cell culture medium appropriate for the cell line
-
Mounting medium (e.g., with antifade agent)
-
-
Equipment:
-
Fluorescence microscope equipped with a DAPI-like filter set (Excitation: ~350-370 nm, Emission: ~420-470 nm)
-
Cell culture incubator and sterile hoods
-
Glass coverslips and microscope slides
-
Standard laboratory glassware and plasticware
-
Reagent Preparation
-
10 mM this compound Stock Solution: Dissolve 1.93 mg of this compound in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
100 mM EDC Stock Solution: Dissolve 19.2 mg of EDC in 1 mL of sterile water. Prepare fresh before each experiment.
-
4% PFA Fixation Buffer: Dissolve 4 g of PFA in 100 mL of PBS, heating to 60°C. Adjust pH to 7.4. Cool and filter. Store at 4°C.
-
0.1% Triton X-100 Permeabilization Buffer: Dilute a 10% Triton X-100 stock solution in PBS.
Protocol for Staining Adherent Cells (Fixed-Cell)
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Activation: Prepare a fresh activation solution of 10 mM EDC in PBS. Add this solution to the cells and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Labeling: Dilute the 10 mM this compound stock solution in PBS to a final concentration of 10-50 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with a filter set appropriate for DAPI or similar UV-excitable dyes (e.g., Excitation: 365/10 nm, Emission: 447/60 nm).
Considerations for Live-Cell Imaging
For live-cell imaging, the fixation and permeabilization steps (3-6) should be omitted. The activation and labeling steps (7-10) would be performed in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Important Note: EDC can be toxic to cells. It is crucial to use the lowest effective concentration and minimize the incubation time. A dose-response and time-course experiment to assess cell viability is highly recommended.
-
Alternative Live-Cell Approach: An alternative strategy for live-cell imaging involves pre-labeling fatty acids with this compound and then supplying these fluorescent fatty acid analogs to the cells. The cells can then incorporate them into complex lipids through their metabolic pathways.
Potential Applications in Research and Drug Development
Studying Lipid Metabolism and Storage
Visualizing the distribution and morphology of lipid droplets is crucial for understanding metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease. This compound, by potentially labeling the fatty acids within triglycerides, could serve as a tool to image lipid droplets and study their dynamics in response to various stimuli or drug treatments.
Investigating Cellular Signaling
Lipids and their metabolites are key players in a multitude of signaling pathways. For instance, the release of arachidonic acid from membrane phospholipids is a critical step in the inflammatory response. While this compound may not be specific for a particular fatty acid, it could be used to observe global changes in lipid distribution or mobilization that are indicative of signaling pathway activation.
High-Content Screening (HCS) in Drug Discovery
High-content screening platforms rely on automated microscopy and image analysis to assess the effects of compound libraries on cellular phenotypes. A fluorescent marker for lipids could be integrated into HCS assays to screen for drugs that modulate lipid metabolism. For example, compounds could be screened for their ability to reduce lipid accumulation in a cellular model of steatosis.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation[1]. As with all polycyclic aromatic hydrocarbons, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for detailed information.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient activation or labeling reaction. | Increase EDC concentration or incubation time (monitor cell toxicity). Optimize pH of the reaction buffer (pH 5.5-6.5 is often optimal for EDC reactions). Increase this compound concentration. |
| Low abundance of accessible fatty acids. | Pre-treat cells with oleic acid complexed to BSA to induce lipid droplet formation. | |
| High Background | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Non-specific binding of the probe. | Include a blocking step (e.g., with BSA) before labeling. Reduce the concentration of this compound. | |
| Phototoxicity (Live-Cell) | UV excitation light is damaging to cells. | Minimize exposure time and excitation light intensity. Use a more sensitive camera. |
| Photobleaching | The fluorophore is not highly photostable. | Use an antifade mounting medium. Acquire images quickly. Reduce excitation light intensity. |
Conclusion
This compound presents a potential, though currently underexplored, option for fluorescently labeling lipids in a cellular context. Its established reactivity with carboxylic acids provides a chemical basis for this application. The protocols and information provided herein are intended to serve as a foundational guide for researchers interested in exploring the use of this compound in fluorescence microscopy. Significant optimization and validation will be required to establish this as a routine method.
References
- 1. This compound | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96 947-73-9 [sigmaaldrich.com]
- 3. 9-Phenanthrenamine [webbook.nist.gov]
- 4. PubChemLite - this compound (C14H11N) [pubchemlite.lcsb.uni.lu]
- 5. CAS 947-73-9: this compound | CymitQuimica [cymitquimica.com]
- 6. 9-Phenanthrenamine [webbook.nist.gov]
Application Notes and Protocols: 9-Aminophenanthrene as a Ligand for Cytochrome P450 Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 9-aminophenanthrene as a ligand in cytochrome P450 (P450) binding studies. This document includes summaries of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the binding mechanism and experimental workflows.
Introduction
This compound is a polycyclic aromatic hydrocarbon containing a primary amine group. Its planar structure and nitrogen atom make it a suitable candidate for investigating ligand binding to the active site of cytochrome P450 enzymes. Studies have shown that this compound can bind to P450s, inducing spectral shifts and exhibiting cooperative binding behavior, making it a valuable tool for studying P450 structure, function, and ligand-binding dynamics. Specifically, its interaction with P450eryF (CYP107A1) has been characterized, revealing insights into homotropic cooperativity where multiple ligand molecules bind within the active site.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for the binding of this compound to cytochrome P450eryF (CYP107A1).
Table 1: Binding Affinity of this compound for Cytochrome P450eryF
| Parameter | Value | Method | Reference |
| Dissociation Constant (Ks) | 91 µM (± 5 µM) | UV-Vis Spectroscopy | [3] |
| Dissociation Constant (KS) | 200 µM | UV-Vis Spectroscopy | [1][2] |
| Hill Coefficient (n) | 1.38 (± 0.2) | UV-Vis Spectroscopy | [3] |
Note: The variation in the reported dissociation constants may be attributed to differences in experimental conditions such as buffer composition and temperature.
Table 2: Spectral Properties of this compound Binding to Cytochrome P450eryF
| Spectral Feature | Wavelength (nm) | Description | Reference |
| Soret Maximum (Ligand-Free) | 418 nm | The baseline Soret peak of the ferric P450 heme. | [3] |
| Soret Maximum (Ligand-Bound) | 422 nm | Shift upon binding of this compound, indicative of a Type II spectral shift due to nitrogen coordination with the heme iron. | [3] |
Mandatory Visualizations
Ligand Binding and Cooperativity Pathway
The binding of this compound to cytochrome P450eryF exhibits positive homotropic cooperativity, where the binding of one molecule influences the binding of a second molecule within the same active site.
Experimental Workflow: UV-Vis Spectral Titration
This workflow outlines the key steps for determining the binding affinity and spectral shifts of this compound with a cytochrome P450 enzyme.
Experimental Protocols
UV-Vis Spectral Titration for Determining Binding Affinity (Kd)
This protocol is adapted from established methods for analyzing ligand binding to cytochrome P450 enzymes.
Objective: To determine the dissociation constant (Kd) and Hill coefficient (n) for the binding of this compound to a cytochrome P450 isoform by monitoring changes in the heme Soret spectrum.
Materials:
-
Purified cytochrome P450 enzyme (e.g., P450eryF)
-
This compound
-
Appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Spectrophotometer capable of scanning the UV-Visible range (350-500 nm)
-
Matched quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).
-
Dilute the purified P450 enzyme to a final concentration of 1-5 µM in the assay buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan from 350 nm to 500 nm.
-
Use a dual-beam mode if available, with one cuvette for the sample and one for the reference.
-
-
Baseline Measurement:
-
Add an equal volume of the P450 solution to both the sample and reference cuvettes.
-
Record the baseline absorbance spectrum.
-
-
Titration:
-
Make small, sequential additions of the this compound stock solution to the sample cuvette.
-
Add an equivalent volume of the solvent used for the stock solution to the reference cuvette to account for any solvent effects.
-
After each addition, gently mix the contents of the cuvette and allow the system to equilibrate for 2-5 minutes.
-
Record the absorbance spectrum after each addition.
-
Continue the titration until no further significant spectral changes are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
For each titration point, calculate the difference spectrum by subtracting the initial spectrum (ligand-free) from the spectrum recorded after the addition of this compound.
-
Determine the change in absorbance (ΔA) at the peak (around 390-425 nm) and trough (around 418-430 nm) of the difference spectra.
-
Plot the ΔA (Apeak - Atrough) against the concentration of this compound.
-
Fit the resulting saturation curve to the Hill equation to determine the dissociation constant (Kd or Ks) and the Hill coefficient (n).
-
Fluorescence Quenching Assay (Conceptual Protocol)
Objective: To determine the binding affinity of this compound to a cytochrome P450 by measuring the quenching of its intrinsic fluorescence upon binding.
Materials:
-
Purified cytochrome P450 enzyme
-
This compound
-
Appropriate buffer
-
Fluorometer
-
Quartz cuvettes suitable for fluorescence measurements
Procedure:
-
Determine Fluorescence Properties:
-
Record the excitation and emission spectra of a dilute solution of this compound in the assay buffer to determine the optimal excitation and emission wavelengths.
-
-
Titration:
-
Prepare a solution of this compound at a fixed concentration in a quartz cuvette.
-
Record the initial fluorescence intensity (F0).
-
Make sequential additions of the purified P450 enzyme stock solution.
-
After each addition, mix gently and allow the system to equilibrate.
-
Record the fluorescence intensity (F) at the emission maximum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence (F0 - F) or the ratio F0/F against the concentration of the P450 enzyme.
-
Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation for quenching or a saturation binding model) to determine the dissociation constant (Kd).
-
Cytochrome P450 Inhibition Assay (IC50 Determination - General Protocol)
Although specific IC50 values for this compound are not documented in the reviewed literature, this general protocol can be used to determine its inhibitory potential against various P450 isoforms.
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of a specific P450-mediated reaction.
Materials:
-
Human liver microsomes or recombinant P450 enzymes
-
NADPH regenerating system
-
Specific substrate for the P450 isoform of interest (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
This compound
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Quenching solution (e.g., acetonitrile or methanol)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation:
-
Prepare a series of incubation mixtures containing the P450 enzyme source, buffer, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for a few minutes.
-
Initiate the reaction by adding the specific substrate.
-
After a brief pre-incubation, start the enzymatic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a fixed incubation time (e.g., 10-30 minutes), stop the reaction by adding a cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
References
Application Note: Sensitive Quantification of Carboxylic Acids in Biological Matrices using 9-Aminophenanthrene Derivatization with LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of carboxylic acids in complex biological matrices. The protocol utilizes a pre-column derivatization technique with 9-Aminophenanthrene (9-AP) to enhance the chromatographic retention and mass spectrometric detection of a wide range of carboxylic acids. This method is particularly advantageous for analytes that exhibit poor ionization efficiency and retention on reversed-phase liquid chromatography (LC) systems in their native form. The derivatization procedure, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, provides a reliable and high-throughput workflow for applications in metabolomics, drug metabolism studies, and clinical diagnostics.
Introduction
Carboxylic acids are a diverse class of organic compounds that play crucial roles in numerous biological processes, including energy metabolism and cellular signaling.[1][2] The accurate quantification of these molecules in biological samples is essential for understanding disease states and for the development of new therapeutics. However, the analysis of carboxylic acids by LC-MS is often challenging due to their high polarity, which leads to poor retention on conventional reversed-phase columns, and their often weak ionization in mass spectrometry.[1][3][4]
Chemical derivatization is a powerful strategy to overcome these analytical hurdles.[3][5][6] By chemically modifying the carboxylic acid group, it is possible to improve the analyte's physicochemical properties, making it more amenable to LC-MS analysis.[5] this compound (9-AP) is a fluorescent labeling reagent that can be used to derivatize carboxylic acids.[7] The resulting amide derivatives exhibit increased hydrophobicity, leading to enhanced retention in reversed-phase chromatography. Furthermore, the phenanthrene moiety can facilitate ionization in the mass spectrometer, thereby improving detection sensitivity.
This application note provides a detailed protocol for the derivatization of carboxylic acids with this compound and their subsequent analysis by LC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (9-AP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Carboxylic acid standards
-
Biological matrix (e.g., plasma, urine, cell lysate)
Standard Solution Preparation
-
Prepare individual stock solutions of carboxylic acid standards at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Prepare a working standard mixture by diluting the stock solutions in acetonitrile to the desired concentrations.
Sample Preparation and Derivatization
This protocol provides two methods for derivatization. Method A is a milder, one-step approach using a coupling agent (EDC), which is generally suitable for a wide range of carboxylic acids. Method B is a two-step approach for fatty acids that may be less sensitive to harsher conditions.
Method A: EDC-Mediated Derivatization (Recommended for General Carboxylic Acids)
-
To 50 µL of sample (e.g., plasma, urine, or standard solution), add 100 µL of a freshly prepared solution of 50 mM this compound in acetonitrile.
-
Add 50 µL of a freshly prepared solution of 100 mM EDC in acetonitrile containing 5% pyridine.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Method B: Two-Step Derivatization via Acid Chloride Formation (Primarily for Fatty Acids)
Caution: Oxalyl chloride and benzene are hazardous. Handle with appropriate personal protective equipment in a fume hood.
-
Evaporate the solvent from the fatty acid sample under a stream of nitrogen.
-
Add 100 µL of benzene and 50 µL of oxalyl chloride to the dried sample.
-
Heat the mixture at 50°C for 30 minutes.
-
Evaporate the excess oxalyl chloride and benzene under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a benzene solution containing 2 mg/mL of this compound.
-
Incubate the mixture at 70°C for 45 minutes.[7]
-
After cooling, evaporate the benzene and reconstitute the sample in an appropriate volume of acetonitrile for LC-MS analysis.
LC-MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for each derivatized carboxylic acid need to be determined by infusing individual standards.
-
Data Presentation
The following table summarizes the quantitative performance of the 9-AP derivatization method for a selection of fatty acids, based on data adapted from HPLC-fluorescence experiments, which is expected to be comparable or improved with LC-MS.[7]
| Analyte (Fatty Acid) | Recovery (%) | Coefficient of Variation (%) | Detection Limit (pmol) |
| Myristic acid (C14:0) | 98 | 3.5 | 10 |
| Palmitic acid (C16:0) | 102 | 2.8 | 10 |
| Palmitoleic acid (C16:1) | 96 | 4.1 | 10 |
| Stearic acid (C18:0) | 107 | 1.4 | 15 |
| Oleic acid (C18:1) | 101 | 2.5 | 10 |
| Linoleic acid (C18:2) | 99 | 3.0 | 10 |
| Arachidonic acid (C20:4) | 103 | 5.0 | 15 |
Visualizations
Caption: Workflow for the derivatization of carboxylic acids with this compound for LC-MS analysis.
Caption: Simplified reaction scheme for the EDC-mediated derivatization of a carboxylic acid with this compound.
Conclusion
The derivatization of carboxylic acids with this compound is a highly effective strategy to enhance their detectability by LC-MS. The presented protocol offers a straightforward and reproducible method for the sensitive quantification of these important biomolecules in complex matrices. This approach can be readily adopted in various research and development settings, including metabolomics, clinical chemistry, and pharmaceutical analysis, to facilitate a deeper understanding of the role of carboxylic acids in health and disease.
References
- 1. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorometric high-performance liquid chromatography of this compound-derivatized free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 9-Aminophenanthrene in Lipidomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 9-Aminophenanthrene (9-AP) in lipidomics research, with a particular focus on the quantitative analysis of free fatty acids (FFAs). 9-AP serves as a highly effective fluorescent labeling reagent, enabling sensitive detection of FFAs using high-performance liquid chromatography (HPLC).
Introduction to this compound in Lipidomics
Lipidomics is a specialized field of metabolomics that involves the comprehensive analysis of lipids in biological systems. Lipids play crucial roles in various cellular processes, including energy storage, cell membrane structure, and signaling pathways. Consequently, the accurate quantification of different lipid species is vital for understanding disease mechanisms and for the discovery of novel therapeutic targets.
Free fatty acids are a key class of lipids, and their dysregulation is implicated in numerous pathological conditions. This compound is a fluorescent compound that reacts with the carboxylic acid group of FFAs, forming a stable, highly fluorescent derivative. This derivatization significantly enhances the detection sensitivity of FFAs in complex biological samples when analyzed by fluorescence-based methods like HPLC.
Quantitative Data Summary
The use of this compound for derivatization allows for robust and reproducible quantification of free fatty acids. The following tables summarize the key quantitative parameters associated with this method.
Table 1: Recovery of Free Fatty Acids from Human Serum using this compound Derivatization[1]
| Fatty Acid | Recovery (%) | Coefficient of Variation (%) |
| C14:0 | 96 - 107 | 1.4 - 5.0 |
| C16:0 | 96 - 107 | 1.4 - 5.0 |
| C16:1 | 96 - 107 | 1.4 - 5.0 |
| C18:0 | 96 - 107 | 1.4 - 5.0 |
| C18:1 | 96 - 107 | 1.4 - 5.0 |
| C18:2 | 96 - 107 | 1.4 - 5.0 |
| C20:4 | 96 - 107 | 1.4 - 5.0 |
Table 2: Detection Limits of this compound-Derivatized Free Fatty Acids[1]
| Fatty Acid | Detection Limit (pmol) |
| C14:0 | 10 |
| C16:0 | 10 |
| C16:1 | 10 |
| C18:0 | 15 |
| C18:1 | 10 |
| C18:2 | 10 |
| C20:4 | 15 |
Experimental Protocols
This section details the key experimental protocols for the derivatization of free fatty acids with this compound and their subsequent analysis by fluorometric HPLC.
Materials and Reagents
-
This compound (9-AP)
-
Benzene
-
Oxalyl chloride
-
Free fatty acid standards
-
Biological sample (e.g., human serum)
-
HPLC system with a fluorescence detector
Experimental Workflow for FFA Analysis using this compound
The following diagram illustrates the overall workflow for the analysis of free fatty acids using this compound derivatization followed by HPLC.
Detailed Protocol for Derivatization of Free Fatty Acids[1]
-
Preparation of Fatty Acid Chlorides:
-
Dissolve the extracted free fatty acids from the biological sample in benzene.
-
Add oxalyl chloride to the benzene solution of FFAs. This reaction converts the carboxylic acids to their corresponding acid chlorides.
-
-
Derivatization with this compound:
-
Prepare a solution of this compound in benzene.
-
Add the 9-AP solution to the benzene solution containing the fatty acid chlorides.
-
Incubate the reaction mixture at 70°C for 45 minutes. This allows for the formation of the fluorescent 9-AP-tagged FFA derivatives.
-
HPLC Analysis of 9-AP-Derivatized FFAs[1]
-
HPLC System: A standard HPLC system equipped with a fluorescence detector is required.
-
Column: A suitable reversed-phase column for lipid separation should be used.
-
Detection:
-
Set the excitation wavelength of the fluorescence detector to approximately 303 nm.
-
Set the emission wavelength to approximately 376 nm.
-
-
Quantification: The concentration of individual FFAs in the sample can be determined by comparing the peak areas of the derivatized FFAs to those of known standards.
Signaling Pathways and Logical Relationships
While this compound is primarily a tool for chemical derivatization and is not directly involved in biological signaling pathways, the lipids it helps to quantify are central to numerous signaling cascades. The diagram below illustrates the general role of free fatty acids in cellular signaling.
Conclusion
This compound is a valuable tool in lipidomics research, offering a sensitive and reliable method for the quantification of free fatty acids. The detailed protocols and quantitative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this technique into their lipid analysis workflows. The ability to accurately measure FFA levels is critical for advancing our understanding of lipid metabolism and its role in health and disease.
Application Note: Fluorescence Detection of Amines with 9-Aminophenanthrene
Abstract
This document provides a comprehensive overview of the application of 9-aminophenanthrene as a fluorescent probe for the detection and quantification of amines. While this compound is a well-known fluorescent compound, its direct application for the derivatization and subsequent fluorescence detection of primary and secondary amines is not extensively documented in peer-reviewed literature. The primary established use of this compound in fluorescence analysis is as a labeling reagent for free fatty acids. This application note, therefore, outlines a generalized protocol and the underlying principles based on the known reactivity of aromatic amines and the spectroscopic properties of the phenanthrene fluorophore. The provided protocols are intended as a starting point for researchers to develop and validate their own specific assays for amine detection using this compound.
Introduction
Primary and secondary amines are ubiquitous in biological systems, pharmaceuticals, and environmental samples. Their detection and quantification are crucial in various fields, including drug development, clinical diagnostics, and environmental monitoring.[1] Fluorescence spectroscopy offers a highly sensitive and selective method for the analysis of amines, often requiring a derivatization step with a fluorescent reagent to enhance detection.[2]
This compound is a polycyclic aromatic hydrocarbon containing a primary amino group, exhibiting intrinsic fluorescence. While its application as a fluorescent labeling agent for free fatty acids has been reported, its use as a derivatizing agent for amines is less common.[3] This document explores the potential of this compound for this purpose, providing hypothetical protocols and discussing the potential reaction mechanisms.
Principle of Detection
The proposed detection mechanism relies on the reaction of the primary amino group of this compound with a suitable bifunctional linker or activating agent, which then reacts with the target primary or secondary amine. This results in the formation of a new, highly fluorescent derivative. The fluorescence intensity of the resulting conjugate would be directly proportional to the concentration of the amine in the sample.
Alternatively, the interaction of amines with this compound could lead to a change in the fluorescence properties of the probe itself, such as quenching or enhancement, which could also be harnessed for quantitative analysis.[4][5]
Materials and Reagents
-
This compound (96% purity or higher)
-
Amine standards (e.g., butylamine, benzylamine)
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]
-
Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Reaction buffers (e.g., 0.1 M Borate buffer, pH 8.5-9.5)[6]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
HPLC-grade solvents for chromatography (e.g., acetonitrile, water)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
Experimental Protocols
General Protocol for Amine Derivatization (Hypothetical)
This protocol describes a general procedure for the derivatization of a primary amine standard with this compound using a carbodiimide coupling agent. Note: This is a theoretical protocol and requires optimization and validation.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 10 mM stock solution of the amine standard in the appropriate solvent.
-
Prepare a 100 mM solution of EDC in anhydrous DMF.
-
Prepare the reaction buffer (0.1 M Borate buffer, pH 9.0).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the amine standard solution, 100 µL of the this compound stock solution, and 50 µL of the EDC solution.
-
Add 300 µL of the reaction buffer to the mixture.
-
Vortex the mixture gently and incubate at room temperature for 2 hours, protected from light.
-
-
Reaction Quenching:
-
Add 50 µL of 1 M Tris-HCl (pH 8.0) to quench the reaction.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Sample Analysis:
-
Analyze the derivatized sample using fluorescence spectroscopy or HPLC with a fluorescence detector.
-
Caption: Experimental workflow for amine derivatization.
Instrumentation and Measurement
-
Fluorescence Spectrometer:
-
Excitation Wavelength (λex): To be determined experimentally (typically in the UV range for phenanthrene derivatives).
-
Emission Wavelength (λem): To be determined experimentally (typically in the blue-green region of the spectrum).
-
-
HPLC with Fluorescence Detector (HPLC-FLD):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector Settings: Optimized excitation and emission wavelengths as determined by fluorescence spectroscopy.
-
Data Presentation
Quantitative data for the fluorescence detection of various amines using this compound is not currently available in the literature. The following table is a template for researchers to populate with their own experimental data upon successful development and validation of an assay.
| Analyte (Amine) | Excitation Max (nm) | Emission Max (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Quantum Yield (Φ) |
| Butylamine | TBD | TBD | TBD | TBD | TBD | TBD |
| Benzylamine | TBD | TBD | TBD | TBD | TBD | TBD |
| User-defined Amine | TBD | TBD | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Signaling Pathway and Logical Relationships
The proposed signaling pathway for the detection of amines using this compound involves a chemical reaction that results in a fluorescent product. This is not a biological signaling pathway but rather a chemical transformation that generates a detectable signal.
Caption: Proposed chemical signaling pathway.
Discussion and Future Perspectives
The use of this compound for the fluorescence detection of amines presents an area for novel research and development. The protocols provided herein are foundational and will require significant optimization for specific applications. Key parameters to optimize include the choice of coupling agent, reaction pH, temperature, and incubation time.
Future work should focus on:
-
Systematic investigation of the reactivity of this compound with a wide range of primary and secondary amines.
-
Thorough characterization of the spectroscopic properties of the resulting fluorescent derivatives.
-
Validation of developed assays in relevant biological or environmental matrices.
-
Elucidation of the precise reaction mechanism between this compound and amines under various conditions.
Safety Precautions
This compound is a potential irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All chemical manipulations should be performed in a well-ventilated fume hood.[3]
References
- 1. Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. This compound | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. iosrjournals.org [iosrjournals.org]
- 6. resources.biomol.com [resources.biomol.com]
Troubleshooting & Optimization
Improving 9-Aminophenanthrene derivatization reaction efficiency
Welcome to the Technical Support Center for 9-Aminophenanthrene Derivatization. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your derivatization reactions.
Troubleshooting Guide
Low yields and incomplete reactions are common hurdles in derivatization procedures. This guide provides a structured approach to identifying and resolving issues encountered during the derivatization of molecules with this compound.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure accurate stoichiometry of reactants. An excess of the derivatizing agent may be required.- Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction temperature. For example, the derivatization of fatty acid chlorides with this compound is conducted at 70°C.[1] |
| Reagent degradation | - Use fresh this compound and derivatizing agents. This compound is a light-sensitive solid and should be stored appropriately. | |
| Inappropriate solvent | - The solvent should dissolve all reactants and be inert to the reaction conditions. Benzene has been successfully used for the derivatization of fatty acid chlorides.[1] Consider other anhydrous aprotic solvents like THF, DMF, or acetonitrile for other applications. | |
| Presence of moisture | - Use anhydrous solvents and reagents. Moisture can hydrolyze activating agents (e.g., oxalyl chloride) and compete with the derivatization reaction. | |
| Multiple Products/Side Reactions | Reaction with non-target functional groups | - If the target molecule has multiple reactive sites, consider using protecting groups to selectively derivatize the desired functional group. |
| Side reactions of the derivatizing agent | - The choice of derivatizing agent is crucial. For example, when derivatizing carboxylic acids, converting the acid to an acid chloride with a reagent like oxalyl chloride prior to reaction with this compound can be effective.[1] | |
| Degradation of starting material or product | - Analyze the stability of your starting material and product under the reaction conditions. It may be necessary to use milder conditions (e.g., lower temperature, shorter reaction time). | |
| Difficulty in Product Purification | Similar polarity of product and unreacted starting materials | - Optimize the stoichiometry to minimize excess starting material.- Employ a different purification technique. Options include column chromatography with different stationary phases (e.g., silica gel, alumina), preparative HPLC, or recrystallization. |
| Emulsion formation during workup | - Add a small amount of a saturated salt solution (brine) to break up the emulsion.- Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound derivatization?
A1: The optimal temperature is dependent on the specific reaction. For the derivatization of fatty acid chlorides, a temperature of 70°C has been shown to be effective.[1] For other substrates, it is recommended to start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress.
Q2: What type of solvent should I use for my this compound derivatization reaction?
A2: Anhydrous aprotic solvents are generally recommended to prevent unwanted side reactions with water. Benzene has been successfully used for the derivatization of fatty acid chlorides.[1] Other suitable solvents may include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile, depending on the solubility of your reactants.
Q3: How can I monitor the progress of my derivatization reaction?
A3: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a quick and simple method to visualize the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q4: I am observing multiple spots on my TLC plate. What could be the cause?
A4: Multiple spots could indicate the presence of unreacted starting materials, the desired product, and potentially byproducts from side reactions. It is also possible that the derivatized product itself is unstable on the TLC plate. Consider co-spotting your reaction mixture with your starting materials to help identify the spots. If side reactions are suspected, refer to the troubleshooting guide for potential solutions.
Q5: What is the expected fluorescence of this compound derivatives?
A5: this compound-tagged fatty acids exhibit strong fluorescence with a maximum excitation wavelength (λmax) at approximately 303 nm and a maximum emission wavelength at around 376 nm.[1] These values can serve as a good starting point for the analysis of other this compound derivatives, although the exact wavelengths may vary depending on the derivatized molecule and the solvent used.
Experimental Protocols
Key Experiment: Derivatization of Free Fatty Acids with this compound
This protocol is based on the method described by Ikeda et al. (1984) for the fluorometric high-performance liquid chromatography of free fatty acids.[1]
Materials:
-
This compound (9-AP)
-
Free fatty acids (FFAs)
-
Oxalyl chloride
-
Anhydrous benzene
-
Anhydrous reaction vials
-
Heating block or oil bath
-
HPLC system with a fluorescence detector
Methodology:
-
Preparation of FFA Chlorides:
-
Dissolve the free fatty acid sample in anhydrous benzene.
-
Add oxalyl chloride to the solution. The molar ratio of oxalyl chloride to FFA should be optimized, but a 2 to 5-fold excess is a good starting point.
-
Allow the reaction to proceed at room temperature for 30-60 minutes to form the FFA chlorides.
-
-
Derivatization Reaction:
-
In a separate vial, dissolve this compound in anhydrous benzene.
-
Add the 9-AP solution to the FFA chloride solution.
-
Seal the vial and heat the mixture at 70°C for 45 minutes.[1]
-
-
Sample Preparation for HPLC Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be diluted with the mobile phase for direct injection into the HPLC system or subjected to a workup procedure to remove excess reagents if necessary.
-
-
HPLC Analysis:
-
Use an appropriate reversed-phase HPLC column.
-
Set the fluorescence detector to an excitation wavelength of approximately 303 nm and an emission wavelength of approximately 376 nm.[1]
-
Develop a suitable gradient elution method to separate the derivatized fatty acids.
-
Data Presentation
Table 1: Reaction Conditions for Fatty Acid Derivatization with this compound
| Parameter | Value | Reference |
| Derivatizing Agent | This compound | [1] |
| Activating Agent | Oxalyl Chloride | [1] |
| Solvent | Benzene | [1] |
| Reaction Temperature | 70°C | [1] |
| Reaction Time | 45 minutes | [1] |
Table 2: Fluorescence Properties of this compound Derivatized Fatty Acids
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~303 | [1] |
| Emission Maximum (λem) | ~376 | [1] |
Visualizations
Caption: General workflow for the derivatization of an analyte with this compound.
Caption: A logical flowchart for troubleshooting common issues in derivatization reactions.
References
Troubleshooting peak tailing in HPLC analysis of 9-Aminophenanthrene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 9-Aminophenanthrene derivatives.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound derivatives, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing.
Is the peak tailing observed for all peaks or only for the this compound derivatives?
-
All Peaks: If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system or the column itself.
-
Only this compound Derivatives: If tailing is specific to your basic analytes, the problem is likely due to secondary chemical interactions with the stationary phase.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose the root cause of peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound derivatives in reverse-phase HPLC?
Peak tailing for basic compounds like this compound derivatives in reverse-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the protonated amine group of the analyte with ionized residual silanol groups on the silica-based column packing.[1][2][3][4] This interaction leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.
Other potential causes include:
-
Column Overload: Injecting too much sample can lead to peak distortion.[5][6][7]
-
Column Voids or Contamination: A void at the column inlet or contamination of the frit can cause non-uniform flow paths.[5][6][8][9][10]
-
Inadequate Mobile Phase Buffering: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and neutral forms, leading to peak broadening and tailing.[3][7][11]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter can cause peak dispersion.[3]
-
Co-elution with an Impurity: A closely eluting impurity can manifest as a tail on the main peak.[5]
Q2: How can I minimize silanol interactions to improve peak shape?
Minimizing silanol interactions is crucial for achieving symmetrical peaks for basic compounds. Several strategies can be employed:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) will protonate the silanol groups, reducing their ability to interact with the protonated amine of the analyte through ion-exchange.[1][5][9][12]
-
Use of Mobile Phase Additives: Adding a small concentration of a basic compound, often referred to as a "silanol blocker," to the mobile phase can effectively compete with the analyte for active silanol sites.[2][4][13]
-
Column Selection:
-
End-capped Columns: Utilize columns that have been "end-capped," a process that chemically derivatizes most of the residual silanol groups.[1][3][4][9]
-
Columns with Low Silanol Activity: Modern columns are often manufactured with high-purity silica (Type B) which has lower metal content and reduced silanol acidity.[1][9]
-
Alternative Stationary Phases: Consider columns with embedded polar groups or sterically protected stationary phases that shield the analyte from residual silanols.[1][12][14]
-
-
Choice of Organic Modifier: In some cases, using methanol instead of acetonitrile as the organic modifier can reduce peak tailing. Methanol is a protic solvent and can hydrogen-bond with the silanol groups, effectively shielding them from the analyte.[1]
Diagram: Mechanism of Silanol Interaction and Mitigation
Caption: Illustration of silanol interactions causing peak tailing and mitigation strategies.
Q3: Which mobile phase additives are effective for reducing peak tailing of amines, and at what concentrations?
The addition of a small amount of a basic modifier to the mobile phase is a common and effective strategy. These additives compete with the basic analyte for the active silanol sites on the stationary phase.
| Mobile Phase Additive | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | A commonly used additive. It is important to adjust the mobile phase pH with an acid (e.g., formic acid, acetic acid, or phosphoric acid) after adding TEA.[7][12] |
| Diethylamine (DEA) | 0.1% - 0.5% (v/v) | Another effective amine additive.[15] |
| Ammonium Acetate or Formate | 10 mM - 25 mM | These volatile buffers are particularly useful for LC-MS applications and can help to improve peak shape by maintaining a consistent pH and providing a competing cation.[16][17] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | While an acid, TFA acts as an ion-pairing agent at low concentrations and can also suppress silanol ionization, improving peak shape for basic compounds. However, it can suppress ionization in mass spectrometry.[12][17] |
Note: Always use high-purity (HPLC grade) additives to avoid introducing impurities that may interfere with your analysis.
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Triethylamine (TEA) Additive
This protocol describes the preparation of a mobile phase containing triethylamine to improve the peak shape of this compound derivatives.
Materials:
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Triethylamine (TEA), HPLC grade
-
Formic Acid, HPLC grade
-
Graduated cylinders
-
Volumetric flasks
-
0.45 µm solvent filters
Procedure:
-
Prepare the Aqueous Component:
-
Measure 990 mL of HPLC grade water into a 1 L volumetric flask.
-
Add 1.0 mL of Triethylamine (to achieve a 0.1% concentration).
-
Mix thoroughly.
-
Adjust the pH to the desired value (e.g., pH 3.0) using formic acid. Monitor the pH with a calibrated pH meter.
-
Bring the volume to 1 L with water.
-
Filter the solution through a 0.45 µm solvent filter.
-
-
Prepare the Organic Component:
-
Measure 1 L of HPLC grade Acetonitrile.
-
Filter the solvent through a 0.45 µm solvent filter.
-
-
Mobile Phase Composition:
-
Use the prepared aqueous and organic components to create your desired mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% TEA, pH 3.0).
-
Degas the final mobile phase before use.
-
Protocol 2: Column Selection and Conditioning for Basic Compounds
Choosing the right column is critical for the successful analysis of basic compounds.
Column Recommendations:
-
First Choice: A high-purity, end-capped C18 or C8 column from a reputable manufacturer. Look for columns specifically marketed for the analysis of basic compounds.[3][14][18][19][20]
-
Alternative Options:
-
A column with an embedded polar group in the alkyl chain.[14]
-
A phenyl-hexyl column, which can offer different selectivity.
-
Column Conditioning:
-
Initial Flush: Before first use, flush the new column with 100% Acetonitrile or Methanol for at least 20 column volumes to remove any preservatives.
-
Equilibration: Equilibrate the column with your initial mobile phase composition for at least 30 column volumes, or until a stable baseline is achieved.
-
System Suitability: Before running samples, perform a system suitability test to ensure the column is performing correctly. This can involve injecting a standard of your this compound derivative and checking for peak shape (tailing factor), retention time, and efficiency (plate count). A tailing factor close to 1 is ideal, while values above 2 are generally considered unacceptable.[10]
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. daneshyari.com [daneshyari.com]
- 14. welch-us.com [welch-us.com]
- 15. chiraltech.com [chiraltech.com]
- 16. benchchem.com [benchchem.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. glsciencesinc.com [glsciencesinc.com]
- 20. HPLC Column Selection Guide [scioninstruments.com]
Technical Support Center: 9-Aminophenanthrene Fluorescence Labeling
Welcome to the technical support center for 9-Aminophenanthrene (9-AP) fluorescence labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the this compound labeling workflow.
Problem: Weak or No Fluorescence Signal
A faint or absent fluorescent signal is a common issue that can arise from several factors throughout the experimental process.
| Possible Cause | Recommended Solution | Supporting Data/Notes |
| Inefficient Labeling Reaction | Optimize the molar ratio of 9-AP to your target molecule. A common starting point is a 10-20 fold molar excess of the dye. Ensure the reaction buffer is free of primary amines (e.g., Tris) and has an optimal pH. | The efficiency of the labeling reaction is critical. The optimal dye-to-protein ratio should be determined empirically for each specific protein. |
| Suboptimal pH | The fluorescence of amine-containing compounds can be pH-dependent.[1] For many labeling reactions involving amines, a pH of around 9.0 is recommended to ensure the primary amine is deprotonated and available for reaction.[2] However, the stability of the target molecule at this pH must be considered. | The labeling efficiency of similar amine-reactive probes is known to be pH-dependent, with alkaline conditions often favoring the reaction.[2][3] |
| Fluorescence Quenching | High concentrations of 9-AP can lead to self-quenching.[1] Proximity to certain amino acids (e.g., tryptophan) or other quenching molecules in the local environment can also reduce the signal.[4][5] | Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if an appropriate acceptor molecule is nearby. |
| Photobleaching | Excessive exposure to excitation light can lead to the photochemical destruction of the fluorophore.[6] | Minimize light exposure by using neutral density filters, reducing illumination time, and using antifade mounting media.[6][7] |
| Degradation of 9-AP | Like other aromatic amines, 9-AP may be susceptible to oxidation, which can be initiated by light or heat.[8] | Store 9-AP protected from light and at the recommended temperature. Prepare solutions fresh when possible. |
Problem: High Background Fluorescence
Excessive background signal can obscure the specific signal from your labeled molecule, making data interpretation difficult.
| Possible Cause | Recommended Solution | Supporting Data/Notes |
| Excess Unbound 9-AP | Ensure thorough purification after the labeling reaction to remove all unbound 9-AP. Methods like size-exclusion chromatography or dialysis are effective.[4] | Inadequate removal of unbound fluorophore is a primary cause of high background. |
| Non-specific Binding | The hydrophobic nature of the phenanthrene ring may lead to non-specific binding to other proteins or cellular components. | Use blocking agents, such as Bovine Serum Albumin (BSA), to saturate non-specific binding sites.[9] Optimize washing steps to remove non-specifically bound probes.[9] |
| Autofluorescence | Biological samples often contain endogenous fluorophores that can contribute to background signal.[10] | Select excitation and emission filters that maximize the signal from 9-AP while minimizing the collection of autofluorescence. If possible, use spectral imaging and linear unmixing to separate the specific 9-AP signal from the autofluorescence background. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent impurities. | Use high-purity, fluorescence-free reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for labeling primary amines with amine-reactive dyes is typically slightly alkaline, in the range of 8.5-9.5.[2] This is because the unprotonated amine is the reactive species. However, the stability of your target molecule at this pH is also a critical consideration. It is recommended to perform a pH optimization experiment for your specific system.
Q2: How can I determine the degree of labeling (DOL) for my 9-AP conjugate?
The degree of labeling can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at the absorbance maximum of your target molecule (e.g., 280 nm for proteins) and at the absorbance maximum of this compound. The exact absorbance maximum for 9-AP may vary slightly depending on the solvent and conjugation state, but it is in the UV range. The DOL can then be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Q3: My labeled protein has precipitated. What could be the cause?
Precipitation during or after labeling can occur if the conjugation of the bulky, hydrophobic 9-AP molecule alters the properties of your protein, leading to aggregation.[4] This is more likely to happen with a high degree of labeling. To prevent this, try reducing the molar ratio of 9-AP to your protein in the labeling reaction to achieve a lower DOL.[4]
Q4: What are known quenchers for this compound fluorescence?
While specific quenching data for 9-AP is not extensively documented in the provided results, general principles of fluorescence quenching apply. Potential quenchers include:
-
Molecular Oxygen: A well-known collisional quencher of many fluorophores.[1]
-
Heavy Atoms: While not explicitly stated for 9-AP, heavy atoms in the local environment can sometimes quench fluorescence.
-
Electron-rich molecules: Aromatic amino acids like tryptophan can quench the fluorescence of nearby fluorophores.[5]
-
Self-quenching: At high concentrations, 9-AP molecules can interact with each other and quench their own fluorescence.[1]
Q5: How can I minimize photobleaching of 9-AP?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[6] To minimize this effect:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of illumination by using shutters and acquiring images efficiently.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade medium.[7]
-
Image with a More Photostable Dye: If photobleaching remains a significant issue, consider if an alternative, more photostable fluorophore is suitable for your experiment.
Experimental Protocols & Workflows
General this compound Labeling Workflow
This diagram outlines the typical steps involved in labeling a target molecule with this compound.
Caption: A flowchart illustrating the key stages of a this compound labeling experiment.
Troubleshooting Logic for Weak Fluorescence Signal
This diagram provides a logical workflow for diagnosing the cause of a weak or absent fluorescence signal.
Caption: A decision tree to systematically troubleshoot the causes of a poor fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing excitation and emission wavelengths for 9-Aminophenanthrene
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing fluorescence-based experiments using 9-Aminophenanthrene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound can be determined from its UV-Visible absorption spectrum. The absorption maximum is observed around 350 nm, which should be used as the initial excitation wavelength. The emission maximum is expected to be in the range of 360-450 nm, depending on the solvent used. It is crucial to perform an emission scan to determine the precise emission maximum in your specific experimental conditions.
Q2: How does the solvent affect the fluorescence of this compound?
A2: The fluorescence of this compound is sensitive to the solvent environment. The polarity of the solvent can influence the Stokes shift (the difference between the excitation and emission maxima), quantum yield, and fluorescence lifetime. Generally, polar solvents can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. It is recommended to test a range of solvents to find the optimal conditions for your application.
Q3: What is a typical fluorescence quantum yield for a phenanthrene derivative like this compound?
Q4: What is a typical fluorescence lifetime for a phenanthrene derivative?
A4: The fluorescence lifetime of phenanthrene in cyclohexane is approximately 14.9 nanoseconds. The lifetime of this compound is expected to be in a similar range but can be influenced by the solvent and the presence of quenchers.
Q5: What are common causes of fluorescence quenching with this compound?
A5: Fluorescence quenching of this compound can be caused by several factors, including:
-
High concentrations: At high concentrations, self-quenching can occur.
-
Presence of quenchers: Certain molecules, such as oxygen, halides, and heavy atoms, can act as collisional quenchers.
-
Solvent impurities: Impurities in the solvent can also lead to quenching.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | Incorrect excitation/emission wavelengths. | Determine the absorption maximum from a UV-Vis spectrum and use this as the excitation wavelength. Perform an emission scan to find the emission maximum. |
| Low concentration of this compound. | Increase the concentration of the sample. | |
| Presence of quenchers. | De-gas the solvent to remove dissolved oxygen. Use high-purity solvents. | |
| Instrument settings are not optimal. | Increase the detector gain or slit widths. Ensure the instrument is properly calibrated. | |
| Unstable or drifting signal | Photobleaching of the sample. | Reduce the excitation light intensity or the exposure time. |
| Temperature fluctuations. | Use a temperature-controlled sample holder. | |
| Distorted emission spectrum | Inner filter effect due to high absorbance. | Dilute the sample to an absorbance of less than 0.1 at the excitation wavelength. |
| Presence of fluorescent impurities. | Use high-purity this compound and spectroscopic grade solvents. |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
Objective: To determine the optimal excitation and emission wavelengths for this compound in a specific solvent.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-
Technical Support Center: Stability of 9-Aminophenanthrene Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-aminophenanthrene derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on ensuring the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading in my aqueous solution. What are the common causes?
A1: Degradation of this compound and its derivatives in aqueous solutions can be attributed to several factors. As aromatic amines, they can be susceptible to oxidation, especially when exposed to light and air. The pH of the solution is also a critical factor; acidic conditions can lead to instability for some primary aromatic amines. Furthermore, elevated temperatures can accelerate degradation processes.
Q2: I'm observing inconsistent results in my fluorescence-based assays using a this compound derivative. What could be the issue?
A2: Inconsistent fluorescence signals can stem from several sources. Photobleaching, the irreversible photochemical destruction of a fluorophore, can occur upon prolonged exposure to excitation light. It is also crucial to ensure that the compound is fully dissolved and stable in the assay buffer, as precipitation or degradation will affect the fluorescence readout. Additionally, quenching of the fluorescence signal can occur due to interactions with other components in your sample or buffer.
Q3: What are the best practices for preparing and storing stock solutions of this compound derivatives?
A3: Due to the limited water solubility of this compound, stock solutions are typically prepared in organic solvents such as ethanol or acetone.[1] To minimize degradation, it is recommended to store these stock solutions at low temperatures (e.g., 2-8°C) and protected from light.[2] When preparing aqueous working solutions, it is advisable to make them fresh before each experiment and to be mindful of potential precipitation.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness in the solution.
-
Inconsistent analytical results (e.g., variable peak areas in HPLC).
-
Low fluorescence intensity in assays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Limited Aqueous Solubility | This compound has very low water solubility (0.00581 mg/mL).[2] Consider using a co-solvent such as DMSO or ethanol in your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
| pH Effects on Solubility | The amino group's protonation state is pH-dependent. Evaluate the solubility of your specific derivative across a range of pH values to determine the optimal conditions. |
| "Salting Out" Effect | High concentrations of salts in your buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer. |
Issue 2: Analyte Degradation During HPLC Analysis
Symptoms:
-
Appearance of unexpected peaks in the chromatogram.
-
Decrease in the main analyte peak area over time.
-
Baseline drift or noise.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Mobile Phase Incompatibility | Ensure the pH of the mobile phase is compatible with your analyte's stability. For amine-containing compounds, slightly acidic or neutral pH is often preferred. |
| On-Column Degradation | Some stationary phases can have active sites that promote degradation. Consider using an end-capped column or a different stationary phase chemistry. |
| Photodegradation in Autosampler | If your derivative is light-sensitive, protect the samples in the autosampler from light by using amber vials or covering the sample tray. |
Quantitative Stability Data
Forced degradation studies are essential to understand the intrinsic stability of a compound.[3][4][5] While specific quantitative stability data for a wide range of this compound derivatives is not extensively published, the following table provides an illustrative example based on typical stability profiles of aromatic amines under forced degradation conditions. Note: These values are for illustrative purposes only and should be determined experimentally for your specific derivative.
Table 1: Illustrative Stability of a Hypothetical this compound Derivative under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis product |
| 0.1 M NaOH | 24 hours | 60°C | 5% | Oxidation product |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | N-oxide, hydroxylated species |
| Heat (Solid State) | 48 hours | 80°C | <2% | - |
| Photostability (Solution) | 24 hours | Room Temp | 30% | Photodegradation adducts |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to assess the stability of a this compound derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in an appropriate organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C.
-
Photostability: Expose a solution of the derivative (in a transparent container) to a calibrated light source (e.g., ICH option 2). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for acid and base hydrolysis): Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A typical mobile phase for aromatic amines consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and all degradation products.
-
-
Detection:
-
Utilize a UV detector set at the absorbance maximum of the this compound derivative.
-
A fluorescence detector can provide higher sensitivity and selectivity. Determine the optimal excitation and emission wavelengths.
-
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peak for the parent compound is pure and not co-eluting with any degradation products, which can be assessed using a photodiode array (PDA) detector.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 947-73-9 [m.chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Low Recovery of 9-Aminophenanthrene (9-AP) Labeled Analytes
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 9-Aminophenanthrene (9-AP) for the derivatization of analytes, particularly those containing carboxylic acid functional groups, for enhanced detection in analytical methods such as High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting advice in a question-and-answer format to address common challenges, detailed experimental protocols, and quantitative data to help optimize your analytical workflow and achieve higher recovery rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing significantly low recovery of my 9-AP labeled analyte. What are the most common causes?
A1: Low recovery of 9-AP labeled analytes can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Incomplete Derivatization Reaction: The reaction between your analyte and 9-AP may not be going to completion. This can be due to suboptimal reaction conditions, reagent degradation, or the presence of interfering substances.
-
Analyte Degradation: The analyte itself or the 9-AP labeled product may be unstable under the experimental conditions. This can include degradation due to pH, temperature, or light exposure.
-
Suboptimal Purification: The purification method used to isolate the labeled analyte may not be suitable, leading to loss of the product. This can be due to the use of inappropriate solvents or solid-phase extraction (SPE) sorbents.
-
Adsorption to Surfaces: The labeled analyte, which is often more hydrophobic than the unlabeled analyte, may adsorb to plasticware or glassware, leading to losses during transfers.
Q2: How can I optimize the 9-AP derivatization reaction to improve labeling efficiency?
A2: To enhance the efficiency of your 9-AP labeling reaction, consider the following optimization strategies:
-
Reagent Quality and Stoichiometry:
-
Use fresh, high-purity this compound and coupling reagents. 9-AP is a pink or tan powder and should be stored protected from light.
-
Ensure an appropriate molar excess of 9-AP and any activating agents (e.g., carbodiimides) to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: For the derivatization of free fatty acids, a reaction temperature of 70°C for 45 minutes has been shown to be effective.[1] For other carboxylic acids, optimization of the temperature may be necessary.
-
pH: For carbodiimide-mediated reactions, the pH should be maintained in a slightly acidic to neutral range (pH 4.0-6.0) to ensure the carboxylic acid is protonated and the amine is nucleophilic.[2]
-
Solvent: The choice of solvent is critical. Aprotic solvents such as benzene, acetonitrile, or dichloromethane are often used. Ensure your analyte and reagents are soluble in the chosen solvent.
-
-
Activation of Carboxylic Acids:
-
For direct amidation, the carboxylic acid group on the analyte needs to be activated. Common methods include conversion to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, or the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Q3: My recovery is still low after optimizing the reaction. Could my labeled analyte be degrading?
A3: Yes, degradation of the 9-AP labeled product is a possibility. Phenanthrene and its derivatives can be susceptible to degradation under certain conditions.
-
Photodegradation: Phenanthrene derivatives can be light-sensitive.[3] It is advisable to perform the labeling and subsequent handling steps in amber vials or under reduced light conditions to minimize photodegradation.
-
Oxidation: The phenanthrene ring system can be susceptible to oxidation.[4][5] Avoid the presence of strong oxidizing agents in your reaction or work-up steps. Purging solvents with nitrogen or argon can help to minimize oxidation.
-
Hydrolysis: The amide bond formed between the analyte and 9-AP is generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Q4: What are the best practices for purifying 9-AP labeled analytes to maximize recovery?
A4: The choice of purification method is critical for achieving high recovery. The increased hydrophobicity of the 9-AP labeled analyte compared to the unlabeled analyte can be exploited for separation. The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: For the relatively non-polar 9-AP labeled analytes, reversed-phase sorbents such as C18 or polymeric sorbents are generally suitable.
-
Method Optimization: A typical SPE workflow involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. The wash and elution solvents should be carefully optimized. A weak wash solvent (e.g., low percentage of organic solvent in water) will remove polar impurities without eluting the labeled analyte. A stronger elution solvent (e.g., high percentage of organic solvent) is then used to recover the product.
-
-
Liquid-Liquid Extraction (LLE):
-
Solvent Selection: LLE relies on the differential solubility of the analyte in two immiscible liquids. A common approach is to extract the 9-AP labeled analyte from an aqueous phase into a non-polar organic solvent such as ethyl acetate or dichloromethane.
-
pH Adjustment: The pH of the aqueous phase can be adjusted to ensure the labeled analyte is in a neutral form to facilitate its transfer into the organic phase. For aromatic amines, adjusting the aqueous phase to a basic pH (e.g., pH 13) can improve extraction into an organic solvent like ethyl acetate.[6][7]
-
Q5: I am observing unexpected peaks in my chromatogram. What could be the source of these impurities?
A5: Extraneous peaks can arise from several sources:
-
Excess Derivatization Reagent: Unreacted 9-AP will be fluorescent and can appear as a large peak in the chromatogram. An efficient purification step should remove this.
-
Side Products from the Derivatization Reaction:
-
When using carbodiimides like DCC or EDC, a common side product is the formation of an N-acylurea, which is a stable adduct of the activated carboxylic acid and the carbodiimide.[2][8] This side reaction is more prevalent in the absence of the amine nucleophile or with an excess of the carbodiimide.
-
-
Degradation Products: As mentioned in Q3, degradation of the 9-AP label or the analyte can lead to the formation of new, unwanted peaks.
-
Contaminants from Solvents or Reagents: Always use high-purity solvents and reagents to avoid introducing contaminants.
Quantitative Data Summary
The recovery of 9-AP labeled analytes is highly dependent on the specific analyte, the chosen protocol, and the purification method. The following tables provide a summary of expected recovery rates based on available literature.
Table 1: Recovery of this compound Labeled Free Fatty Acids
| Fatty Acid | Recovery (%) | Coefficient of Variation (%) |
| Myristic acid (C14:0) | 96 - 107 | 1.4 - 5.0 |
| Palmitic acid (C16:0) | 96 - 107 | 1.4 - 5.0 |
| Palmitoleic acid (C16:1) | 96 - 107 | 1.4 - 5.0 |
| Stearic acid (C18:0) | 96 - 107 | 1.4 - 5.0 |
| Oleic acid (C18:1) | 96 - 107 | 1.4 - 5.0 |
| Linoleic acid (C18:2) | 96 - 107 | 1.4 - 5.0 |
| Arachidonic acid (C20:4) | 96 - 107 | 1.4 - 5.0 |
| Data sourced from a study on the derivatization of free fatty acids with 9-AP followed by HPLC analysis. The purification method was not explicitly detailed but high recoveries were achieved.[1] |
Table 2: Comparison of Purification Methods for Labeled Analytes (General)
| Purification Method | Typical Recovery Range (%) | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | 80 - 100+ | High recovery, high throughput, easily automated, less solvent usage. | Can be more expensive, requires method development. |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | Inexpensive, simple equipment. | Can be labor-intensive, may form emulsions, uses larger solvent volumes.[9] |
| Preparative HPLC | 70 - 95 | High purity of the final product. | Can be time-consuming, potential for on-column degradation, requires specialized equipment. |
| This table provides a general comparison. Actual recoveries will vary depending on the specific analyte and optimized protocol. |
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids with this compound using Oxalyl Chloride
This protocol is adapted from a method for derivatizing free fatty acids and can be used as a starting point for other carboxylic acids.[1]
Materials:
-
Analyte containing a carboxylic acid group
-
This compound (9-AP)
-
Oxalyl chloride
-
Benzene (or a suitable aprotic solvent)
-
Nitrogen gas
-
Heating block or water bath
-
Amber glass reaction vials
Procedure:
-
Sample Preparation: Dissolve a known amount of the analyte in benzene in an amber glass vial.
-
Activation: Add a 2-fold molar excess of oxalyl chloride to the analyte solution. Incubate the mixture at room temperature for 15 minutes to form the acyl chloride.
-
Derivatization: Prepare a solution of 9-AP in benzene. Add a 1.5-fold molar excess of the 9-AP solution to the reaction mixture.
-
Reaction: Cap the vial tightly and heat the mixture at 70°C for 45 minutes.
-
Evaporation: After the reaction, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile/water) for purification or direct injection into the HPLC system.
Protocol 2: Purification of 9-AP Labeled Analyte using Solid-Phase Extraction (SPE)
This is a general protocol for reversed-phase SPE and should be optimized for your specific analyte.
Materials:
-
C18 SPE cartridge
-
Methanol (or acetonitrile)
-
Deionized water
-
Wash solvent (e.g., 10% methanol in water)
-
Elution solvent (e.g., 90% methanol in water)
-
SPE manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 2-3 bed volumes of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 2-3 bed volumes of deionized water through it. Do not let the sorbent bed go dry.
-
Sample Loading: Dissolve the reconstituted labeled analyte from Protocol 1 in a small volume of a weak solvent (e.g., 10% methanol in water) and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 2-3 bed volumes of the wash solvent to remove unreacted 9-AP and other polar impurities.
-
Elution: Elute the 9-AP labeled analyte with 1-2 bed volumes of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the purified analyte in the mobile phase for HPLC analysis.
Visualizations
Caption: General workflow for the derivatization and analysis of 9-AP labeled analytes.
Caption: A logical troubleshooting guide for addressing low recovery of 9-AP labeled analytes.
References
- 1. Fluorometric high-performance liquid chromatography of this compound-derivatized free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creosote - Wikipedia [en.wikipedia.org]
- 4. gjcollegebihta.ac.in [gjcollegebihta.ac.in]
- 5. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. gcms.cz [gcms.cz]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. phenomenex.com [phenomenex.com]
Technical Support Center: Analysis of 9-Aminophenanthrene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Aminophenanthrene derivatives. The following information is designed to help you address common challenges related to matrix effects in complex biological and environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound derivatives?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound derivatives, these components can be endogenous substances from biological samples (e.g., phospholipids, salts, proteins) or exogenous contaminants.[1][2] Matrix effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2][3]
Q2: How can I determine if my analysis is impacted by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A constant flow of a this compound derivative standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant signal baseline indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement.
-
Post-Extraction Spike: The response of a known concentration of the analyte spiked into a blank matrix extract is compared to the response of the same concentration in a neat (clean) solvent. The ratio of the peak area in the matrix to the peak area in the neat solvent, multiplied by 100, gives a quantitative measure of the matrix effect. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[3]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of matrix effect. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized.
Q4: Are there alternatives if a stable isotope-labeled internal standard is not available for my specific this compound derivative?
A4: Yes, several other strategies can be employed, although they may not be as robust as using a SIL-IS:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as close as possible to the study samples. This helps to ensure that the standards and the samples experience similar matrix effects.
-
Standard Addition: The sample is divided into several aliquots, and increasing known amounts of the analyte standard are added to each. By extrapolating the calibration curve back to a zero response, the endogenous concentration of the analyte in the sample can be determined.
-
Thorough Sample Cleanup: Employing more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a larger portion of the interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a simple approach but may compromise the sensitivity of the assay if the analyte concentration is low.
Troubleshooting Guide
Problem: Low or inconsistent recovery of my this compound derivative.
This is a common issue that can be caused by several factors during sample preparation. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low or inconsistent analyte recovery.
Problem: Significant signal suppression or enhancement is observed.
Matrix effects are likely the cause. The following logical diagram illustrates the decision-making process for mitigating these effects.
Caption: Decision tree for mitigating matrix effects.
Data Presentation
The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. The following table provides illustrative data for the analysis of a hypothetical this compound derivative in human plasma, comparing three common extraction techniques. Note: This data is representative for amino-aromatic compounds and should be used as a general guideline. Actual values must be determined experimentally.
| Sample Preparation Method | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 95 | < 15 | 60 - 80 (Suppression) |
| Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) | 70 - 85 | < 10 | 85 - 95 (Suppression) |
| Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent | > 90 | < 10 | > 95 (Minimal Effect) |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a sample of blank human plasma using your chosen sample preparation method (PPT, LLE, or SPE).
-
Prepare Post-Spiked Sample: To the blank matrix extract, add a known amount of the this compound derivative standard to achieve a final concentration that is representative of your samples (e.g., a mid-range QC).
-
Prepare Neat Solution Standard: Prepare a standard solution of the this compound derivative in the final reconstitution solvent at the exact same concentration as the post-spiked sample.
-
Analyze Samples: Inject both the post-spiked sample and the neat solution standard into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Neat Solution) * 100
-
Protocol 2: General Purpose Solid-Phase Extraction (SPE) for this compound Derivatives from Plasma
This protocol is a starting point and should be optimized for the specific derivative and analytical requirements.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute the this compound derivative with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
The following diagram illustrates the general workflow for the analysis of this compound derivatives from a biological matrix.
Caption: General experimental workflow for quantitative analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photobleaching of 9-Aminophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the photobleaching of 9-aminophenanthrene during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when working with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as this compound, upon exposure to light.[1][2] This process leads to a permanent loss of fluorescence, which can significantly impact the quality and quantitative accuracy of experimental data, especially in fluorescence microscopy and time-lapse imaging.[2][3]
Q2: What is the primary mechanism behind the photobleaching of this compound?
A2: While specific studies on this compound are limited, the photobleaching of many organic fluorophores, particularly polycyclic aromatic hydrocarbons, is primarily driven by their interaction with molecular oxygen in an excited state.[4] This interaction often leads to the generation of highly reactive oxygen species (ROS), such as singlet oxygen, which can then chemically react with and degrade the fluorophore molecule, rendering it non-fluorescent.[5]
Q3: How can I minimize photobleaching of this compound in my experiments?
A3: Several strategies can be employed to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting laser power settings.[2]
-
Minimize Exposure Time: Limit the duration of the sample's exposure to the excitation light.[2] This can be done by using shutters to block the light path when not actively acquiring data and by optimizing image acquisition settings.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or sample buffer.[6][7] These reagents work by scavenging reactive oxygen species.
-
Deoxygenate Solutions: For in vitro experiments, removing dissolved oxygen from the solvent can significantly reduce photobleaching.[3]
-
Choose the Right Solvent: The photostability of a fluorophore can be solvent-dependent. While specific data for this compound is scarce, it is advisable to test different solvents for optimal performance.
Q4: Are there specific antifade reagents recommended for polycyclic aromatic amines like this compound?
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A free radical scavenger.[6]
-
n-propyl gallate (NPG): Another effective antioxidant.
-
Trolox: A vitamin E analog that acts as an antioxidant.
-
Commercial mounting media often contain a mixture of these and other proprietary antifade compounds.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of fluorescence signal during imaging. | Photobleaching of this compound. | 1. Reduce Excitation Intensity: Use a lower laser power or insert a neutral density filter.[2]2. Decrease Exposure Time: Shorten the camera exposure time or increase the scanning speed.[2]3. Incorporate Antifade Reagents: Add an antifade reagent to your sample medium.[6]4. Image a Fresh Area: For fixed samples, move to a new, unexposed area of the specimen.[9] |
| High background fluorescence, obscuring the this compound signal. | Autofluorescence from the sample or medium. | 1. Use Spectral Unmixing: If available on your microscope, use this software feature to separate the this compound signal from the autofluorescence.[9]2. Choose Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of this compound to minimize bleed-through from autofluorescent components.[10]3. Background Subtraction: Acquire an image of an unstained control sample and use it for background subtraction. |
| Inconsistent fluorescence intensity between samples. | Variations in photobleaching due to different handling or imaging conditions. | 1. Standardize Imaging Protocol: Ensure all samples are imaged with the exact same settings (laser power, exposure time, etc.).2. Minimize Time Between Sample Preparation and Imaging: Prepare samples fresh and image them promptly to avoid pre-exposure to ambient light.3. Use a Photobleaching Curve for Correction: For quantitative studies, acquire a time-lapse series to generate a photobleaching curve, which can be used to normalize the data.[2] |
| No or very weak fluorescence signal from the start. | The concentration of this compound is too low, or the imaging settings are not optimal. | 1. Check Fluorophore Concentration: Ensure an appropriate concentration of this compound is being used.2. Verify Filter and Light Source Compatibility: Confirm that the excitation light source and filters match the absorption spectrum of this compound.[11]3. Optimize Detector Settings: Increase the gain or sensitivity of the detector.[10] |
Quantitative Data
| Fluorophore | Solvent/Medium | Photobleaching Quantum Yield (Φb) | Notes |
| Phenanthrene | Not Specified | Data not available; photodegrades in the presence of TiO2 under UV light.[12] | Photodegradation kinetics have been studied. |
| Anthracene | Not Specified | Data not available; known to undergo photodegradation. | Relative quantum yield is often used as a standard.[13] |
| Fluorescein | Alkaline Solution | ~3.3 x 10-5 | Highly photolabile.[6] |
| Rhodamine B | Not Specified | Data available but varies with conditions. | Generally more photostable than fluorescein. |
Experimental Protocols
Protocol 1: Measuring the Photobleaching Rate of this compound
This protocol describes a general method to quantify the rate of photobleaching of this compound in solution or in fixed cells.
Materials:
-
This compound solution of known concentration.
-
Appropriate solvent or cell culture medium.
-
Fluorescence microscope with a suitable filter set for this compound.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Antifade reagent (optional, for comparison).
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration.
-
For cellular studies, prepare fixed and stained cells according to your standard protocol. Mount the coverslip using a mounting medium with or without an antifade reagent.
-
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter cube for this compound.
-
Set the excitation intensity to a constant, desired level.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images at a constant frame rate (e.g., one frame every 5 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the image sequence in image analysis software.
-
Define a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant.
-
Visualizations
Photobleaching Mechanism
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Separation of 9-Aminophenanthrene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 9-Aminophenanthrene derivatives using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound derivatives, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing)
Q1: My chromatogram shows significant peak tailing for my this compound derivatives. What are the likely causes and how can I fix this?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound derivatives, often caused by secondary interactions with the stationary phase. Here are the primary causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine functional group of your analytes, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions. However, be mindful that standard silica columns may degrade at a pH below 3.
-
Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically deactivated.
-
Solution 3: Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume or a lower concentration.
-
-
Column Degradation: Over time, columns can lose their efficiency, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent or, if necessary, replace it with a new one. A guard column can also be used to protect the analytical column from contaminants.
-
Issue 2: Poor Resolution
Q2: I am struggling to separate two or more of my this compound derivatives. How can I improve the resolution?
A2: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system. Here are several strategies:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks. Conversely, a slight increase in the organic modifier can sometimes improve selectivity.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Switching from one to the other can alter the selectivity of your separation.
-
Utilize Gradient Elution: If your sample contains derivatives with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic elution (where the composition remains constant). A shallower gradient can improve the resolution of complex mixtures.
-
-
Adjust Mobile Phase pH: The retention of ionizable compounds like this compound derivatives is highly dependent on the mobile phase pH. Small adjustments to the pH can significantly alter the selectivity between two co-eluting peaks.
-
Change the Column:
-
Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms.
-
Smaller Particle Size: Columns with smaller particles offer higher efficiency and can lead to better resolution.
-
-
Adjust Temperature and Flow Rate:
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, though it will also increase the analysis time.
-
Optimize Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessively high temperatures can degrade the column or the analytes.
-
Frequently Asked Questions (FAQs)
Q3: What is a good starting mobile phase for the separation of this compound derivatives on a C18 column?
A3: For a reversed-phase separation on a C18 column, a good starting point would be a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, you could begin with a gradient elution from 40% to 100% acetonitrile in water over 25 minutes. The aqueous phase should be buffered to a slightly acidic pH (e.g., pH 3-4) to ensure the basic analytes are protonated and to minimize silanol interactions. A common choice for the aqueous component is 0.1% formic acid or acetic acid in water.
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol can be used as organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. Methanol, on the other hand, is a stronger proton donor and can offer different selectivity, particularly with phenyl-based stationary phases. The choice between the two often comes down to empirical testing to see which provides a better separation for your specific set of derivatives.
Q5: How can I confirm if a peak is a co-eluting impurity or just a distorted peak of my target analyte?
A5: Differentiating between a co-eluting peak and a distorted peak can be challenging. Here are a few approaches:
-
Change Detection Wavelength: If the impurity has a different UV spectrum from your analyte of interest, changing the detection wavelength may help to resolve the two.
-
Improve Resolution: Employ the strategies mentioned in the "Poor Resolution" section to try and separate the two potential peaks.
-
Use a High-Efficiency Column: A column with a smaller particle size or a longer length may provide the necessary efficiency to separate the co-eluting species.
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, you can perform a peak purity analysis to assess whether the peak is spectrally homogeneous.
Data Presentation
For systematic optimization of your mobile phase, it is crucial to record your experimental conditions and results in a structured manner. The following tables can be used as templates to log your data.
Table 1: Mobile Phase Composition Optimization
| Experiment ID | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Temperature (°C) | Analyte 1 Retention Time (min) | Analyte 2 Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
Table 2: pH and Buffer Optimization
| Experiment ID | Buffer Type | Buffer Concentration (mM) | pH | % Organic | Flow Rate (mL/min) | Temperature (°C) | Analyte 1 Retention Time (min) | Analyte 2 Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
Experimental Protocols
Protocol 1: General HPLC Method for Separation of this compound Derivatives
This protocol provides a general starting point for developing a separation method.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 100% B in 25 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm (or the absorbance maximum of your derivatives).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of optimizing the mobile phase for HPLC separation.
Caption: Workflow for HPLC method development and troubleshooting.
Validation & Comparative
A Head-to-Head Comparison: 9-Aminophenanthrene vs. Dansyl Chloride for Primary Amine Labeling
For researchers, scientists, and drug development professionals, the precise and reliable labeling of primary amines is a cornerstone of modern molecular analysis. The choice of a fluorescent label can significantly impact experimental outcomes, influencing sensitivity, stability, and the ability to probe molecular environments. This guide provides a comprehensive comparison of two such labeling reagents: the well-established dansyl chloride and the less-characterized 9-aminophenanthrene.
While dansyl chloride is a widely used and extensively documented fluorescent probe, a notable scarcity of published data exists for the application of this compound in primary amine labeling. This comparison, therefore, juxtaposes the known performance of dansyl chloride with the limited available information for this compound, highlighting the current knowledge gaps for the latter.
Quantitative Data Summary
| Property | This compound | Dansyl Chloride |
| Reactive Group | Amine | Sulfonyl Chloride |
| Reacts With | (Requires derivatization to an amine-reactive form) | Primary and Secondary Amines[1][2][3] |
| Resulting Linkage | (Dependent on derivatization) | Sulfonamide[2][4] |
| Excitation (λex) of Amine Conjugate | Not available | ~337-340 nm[5][6][7] |
| Emission (λem) of Amine Conjugate | Not available | ~492-535 nm (blue to blue-green fluorescence)[5][6][7] |
| Quantum Yield (Φ) of Amine Conjugate | Not available | Environmentally sensitive |
| Reaction pH | Not available | Alkaline (typically pH 9.5-11.0)[1][8] |
| Reaction Time | Not available | ~15 minutes for primary amines[1][9] |
| Stability of Conjugate | Not available | Stable[2][4] |
Experimental Workflows and Logical Relationships
To visualize the process of primary amine labeling, the following diagrams illustrate the general experimental workflow.
Caption: A generalized workflow for the fluorescent labeling of primary amines.
The chemical reaction between dansyl chloride and a primary amine is a well-understood nucleophilic substitution reaction.
Caption: The reaction of dansyl chloride with a primary amine to form a stable, fluorescent sulfonamide conjugate.
Detailed Experimental Protocols
Dansyl Chloride Labeling of Primary Amines
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Dansyl chloride solution (e.g., 1-5 mg/mL in aprotic solvent like acetone or acetonitrile). Note: Dansyl chloride is unstable in DMSO.[2][3]
-
Analyte containing primary amines.
-
Reaction Buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 9.5-11.0.[1][8]
-
Quenching solution (optional): e.g., 1.5 M hydroxylamine, pH 8.5.
-
Purification supplies (e.g., HPLC, TLC plates, extraction solvents).
Procedure:
-
Sample Preparation: Dissolve the analyte containing primary amines in the reaction buffer to a known concentration.
-
Labeling Reaction:
-
To the analyte solution, add the dansyl chloride solution. The molar ratio of dansyl chloride to amine will need to be optimized, but a 1.5 to 2-fold molar excess of dansyl chloride is a common starting point.
-
Incubate the reaction mixture in the dark at room temperature (25°C) for 15-30 minutes for primary amines.[1][9] Reaction times may be longer for secondary amines.[1][9]
-
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for a further 30 minutes. This step hydrolyzes any remaining unreacted dansyl chloride.
-
Purification: Separate the labeled analyte from unreacted dansyl chloride and hydrolysis byproducts (dansyl sulfonic acid). This can be achieved by methods such as solvent extraction or chromatography (e.g., thin-layer chromatography or HPLC).[1][9]
-
Analysis: The purified dansyl-amine conjugate can be detected and quantified using a fluorometer with excitation around 340 nm and emission detection in the 500-550 nm range.[5]
This compound Labeling of Primary Amines
Currently, there is a lack of established and validated protocols for the direct labeling of primary amines using this compound. While this compound itself is a fluorescent molecule, its primary amine group is not inherently reactive towards other primary amines under standard conditions. To be used as a labeling agent, this compound would first need to be chemically modified to introduce an amine-reactive functional group (e.g., an isothiocyanate, succinimidyl ester, or sulfonyl chloride). The development of such a derivative and the subsequent labeling protocol would require significant chemical synthesis and optimization.
Concluding Remarks
Dansyl chloride stands as a robust and well-characterized reagent for the fluorescent labeling of primary amines. Its advantages include a rapid reaction time, the formation of stable sulfonamide adducts, and the environmentally sensitive fluorescence of its conjugates, which can provide insights into the local molecular environment.[3]
In contrast, this compound, in its commercially available form, is not a direct labeling reagent for primary amines. While its phenanthrene core suggests inherent fluorescence, its utility as a primary amine label is contingent on its derivatization to an amine-reactive species. The absence of readily available experimental data and protocols for such applications makes a direct performance comparison with dansyl chloride impossible at this time.
For researchers requiring a reliable and well-documented method for primary amine labeling, dansyl chloride remains a gold-standard choice. Future research may explore the potential of derivatized this compound as a novel fluorescent probe, but for now, it remains an unvalidated alternative in this specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Photophysical studies of 9,10-phenanthrenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Aminophenanthrene and Other Fluorescent Probes for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in experimental design. This guide provides a detailed comparison of 9-aminophenanthrene with other commonly used fluorescent probes, offering objective performance data and supporting experimental protocols to aid in this selection process.
Introduction to this compound and Other Fluorescent Probes
This compound is a fluorescent compound that belongs to the family of polycyclic aromatic hydrocarbons. It is utilized as a labeling reagent, particularly for the analysis of free fatty acids.[1] Its utility stems from its ability to react with target molecules to form fluorescent derivatives that can be detected with high sensitivity.
This guide compares this compound with several widely used fluorescent probes:
-
Fluorescein: A well-known, bright green fluorescent dye often used in microscopy and immunoassays.
-
Rhodamine B: A red-orange fluorescent dye known for its high photostability, commonly used in various biological and chemical applications.
-
DAPI (4',6-diamidino-2-phenylindole): A blue fluorescent nuclear counterstain that binds strongly to A-T rich regions of DNA.
-
Hoechst 33342: Another blue fluorescent nuclear stain that is cell-permeable and also binds to the minor groove of DNA, preferring A-T rich regions.[2]
Comparative Analysis of Photophysical Properties
The selection of a fluorescent probe is heavily dependent on its photophysical properties. These properties dictate the probe's brightness, stability, and suitability for specific applications and instrumentation. The following table summarizes the key photophysical parameters for this compound and the selected alternative probes. Data for this compound is based on its derivatized form for fatty acid analysis and the parent compound, phenanthrene, where specific data for the amino-derivative is unavailable.
| Property | This compound / Phenanthrene | Fluorescein | Rhodamine B | DAPI (bound to DNA) | Hoechst 33342 (bound to DNA) |
| Excitation Max (nm) | ~303[1] | ~494 | ~550-570 | ~358 | ~350 |
| Emission Max (nm) | ~376[1] | ~518 | ~570-590 | ~461 | ~461 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Data not available | >70,000 | ~106,000 | ~34,000 | ~42,000 |
| Quantum Yield (Φ) | 0.125 (Phenanthrene in ethanol)[3] | 0.79 - 0.95[4][5] | 0.49 - 0.70[6][7] | ~0.62 - 0.92[3][8] | ~0.4 - 0.6 |
| Fluorescence Lifetime (τ, ns) | ~14.9 (Phenanthrene)[9] | ~4.0 - 4.3[10] | ~1.7 - 3.1 | ~1.79 - 3.98[3] | ~2.5 - 3.5 |
| Photostability | Generally stable, but specific data is limited. | Moderate, prone to photobleaching. | High | High | High |
| Solubility | Soluble in organic solvents, slightly soluble in water. | Soluble in aqueous buffers (pH > 6). | Soluble in water and alcohols.[6] | Soluble in water. | Soluble in water. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes and for obtaining reliable, reproducible data. Below are protocols for a key application of this compound and for the general characterization of fluorescent probes.
Protocol 1: Fluorescent Labeling of Free Fatty Acids with this compound
This protocol describes the derivatization of free fatty acids (FFAs) with this compound (9-AP) for subsequent analysis by high-performance liquid chromatography (HPLC).[1]
Materials:
-
This compound (9-AP)
-
Benzene (or a less toxic alternative solvent like toluene)
-
Oxalyl chloride
-
Free fatty acid standards or sample extracts
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of FFA Chlorides:
-
Dissolve the FFA sample or standard in benzene.
-
Add oxalyl chloride to the solution.
-
Incubate the mixture to allow the formation of FFA chlorides.
-
Evaporate the solvent and excess oxalyl chloride under a stream of nitrogen.
-
-
Derivatization with this compound:
-
Prepare a solution of 9-AP in benzene.
-
Add the 9-AP solution to the dried FFA chlorides.
-
Seal the reaction vessel and heat at 70°C for 45 minutes.[1]
-
After cooling, the derivatized sample is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable reverse-phase column.
-
Use a mobile phase gradient appropriate for the separation of fatty acid derivatives.
-
Set the fluorescence detector to an excitation wavelength of approximately 303 nm and an emission wavelength of approximately 376 nm.[1]
-
Quantify the FFAs by comparing the peak areas to those of known standards.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a standard of known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest (test sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate, fluorescein, or rhodamine 101)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilutions for both the test sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the test sample and the standard at each concentration.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_x) of the test sample using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the linear fits for the test sample and the standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Visualizing Experimental Workflows
Diagrams are provided below to illustrate the experimental workflow for fatty acid derivatization and a general decision-making process for selecting a fluorescent probe.
References
- 1. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. PhotochemCAD | Phenanthrene [photochemcad.com]
- 4. Quantum Yield [Phenanthrene] | AAT Bioquest [aatbio.com]
- 5. PubChemLite - this compound (C14H11N) [pubchemlite.lcsb.uni.lu]
- 6. alkalisci.com [alkalisci.com]
- 7. This compound | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene [journal.buct.edu.cn]
- 10. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Validation of HPLC Methods for 9-Aminophenanthrene-Derivatized Compounds
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation parameters for compounds derivatized with 9-Aminophenanthrene, a fluorescent labeling agent used to enhance the detection of molecules with carboxylic acid or other reactive functional groups. The following sections detail the experimental protocols and performance data for key validation metrics, presented in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Overview of HPLC Method Validation
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] For quantitative analysis of this compound-derivatized compounds, this involves assessing several key performance characteristics to ensure the method is linear, accurate, precise, sensitive, and specific.
Caption: Workflow for HPLC Method Validation.
Experimental Protocols
Derivatization of Carboxylic Acids with this compound
This protocol describes a typical pre-column derivatization procedure for fatty acids as an example.
-
Preparation of Fatty Acid Chlorides: To a solution of the fatty acid standard or sample extract in benzene, add oxalyl chloride.
-
Derivatization Reaction: Add a solution of this compound (9-AP) in benzene to the fatty acid chloride solution.
-
Incubation: Heat the mixture at 70°C for approximately 45 minutes to form the fluorescently tagged fatty acid derivative.[4]
-
Sample Preparation for HPLC: After cooling, the reaction mixture is typically evaporated to dryness, reconstituted in the mobile phase, and filtered prior to injection into the HPLC system.
HPLC-Fluorescence Detection (FLD) Conditions
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water or a buffer solution is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Fluorescence Detection: Excitation and emission wavelengths for this compound derivatives are approximately 303 nm and 376 nm, respectively.[4]
Validation Parameter Analysis and Comparison
The following tables summarize typical performance data for a validated HPLC method for this compound-derivatized compounds, compared with standard acceptance criteria from ICH guidelines.
Linearity and Range
Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[5]
Experimental Protocol: A series of at least five concentrations of the derivatized analyte standard are prepared and injected into the HPLC system. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
Table 1: Linearity Data for a 9-AP Derivatized Compound
| Parameter | Method Performance | Alternative Method Performance | ICH Acceptance Criteria |
| Concentration Range | 0.1 - 20 µg/mL | 0.5 - 50 µg/mL | Defined and justified |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 | ≥ 0.99[6] |
| Regression Equation | y = 45872x + 1234 | y = 43981x + 2056 | Reportable |
Accuracy
Accuracy is the closeness of the test results to the true value and is often assessed through recovery studies.[7][8]
Experimental Protocol: A known amount of the analyte is added (spiked) into a blank sample matrix at different concentration levels (typically three levels, e.g., 80%, 100%, and 120% of the target concentration). These samples are then prepared, derivatized, and analyzed. The percentage recovery is calculated.
Table 2: Accuracy (Recovery) Data
| Spiked Concentration Level | Method Performance (% Recovery ± RSD) | Alternative Method Performance (% Recovery ± RSD) | ICH Acceptance Criteria |
| Low (80%) | 98.5% ± 1.8% | 97.2% ± 2.5% | Typically 80-120%[9] |
| Medium (100%) | 101.2% ± 1.5% | 102.5% ± 2.1% | Typically 80-120%[9] |
| High (120%) | 99.8% ± 1.7% | 100.9% ± 2.3% | Typically 80-120%[9] |
Precision
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]
Experimental Protocol:
-
Repeatability (Intra-day precision): Multiple injections (e.g., n=6) of the same sample are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, or on different instruments.
The Relative Standard Deviation (%RSD) is calculated for the results.
Table 3: Precision Data (%RSD)
| Precision Level | Method Performance (%RSD) | Alternative Method Performance (%RSD) | ICH Acceptance Criteria |
| Repeatability (n=6) | < 1.5% | < 2.0% | Typically ≤ 2%[2][10] |
| Intermediate Precision | < 2.0% | < 2.5% | Typically ≤ 2%[2][10] |
Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11][12]
Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: LOD is typically where S/N = 3, and LOQ is where S/N = 10.[11][13]
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Table 4: Sensitivity Data
| Parameter | Method Performance | Alternative Method Performance | ICH Guideline Reference |
| LOD | 10 pmol | 15 pmol | S/N ratio of 3:1[11] |
| LOQ | 30 pmol | 45 pmol | S/N ratio of 10:1[11] |
System Suitability
Before commencing any validation run, a system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis.
Caption: System Suitability Test Parameters.
Conclusion
The validation of an HPLC method for this compound-derivatized compounds is a systematic process that ensures the reliability of analytical data. By adhering to the protocols and acceptance criteria outlined in this guide, which are based on ICH standards, laboratories can confidently establish a robust and fit-for-purpose analytical method. The use of this compound as a derivatizing agent, coupled with a properly validated HPLC-FLD method, provides a sensitive and reliable approach for the quantitative analysis of a wide range of compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorometric high-performance liquid chromatography of this compound-derivatized free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. HPLC-MRM relative quantification analysis of fatty acids based on a novel derivatization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. journal.gnest.org [journal.gnest.org]
- 9. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. public.pensoft.net [public.pensoft.net]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 9-Aminophenanthrene with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 9-aminophenanthrene, a fluorescent labeling reagent, with secondary amines. Direct experimental data on the cross-reactivity of this compound with secondary amines is not extensively documented in publicly available literature. Therefore, this guide offers a comparison based on established chemical principles and outlines experimental protocols to definitively test for such reactivity. We will compare the known reactions of this compound with alternative derivatization methods for secondary amines.
Overview of Reactant Chemistry
This compound: A primary aromatic amine widely used as a fluorescent tag. Its utility stems from the nucleophilic nature of its primary amino group (-NH₂), which readily reacts with activated carboxyl groups to form stable, highly fluorescent amide derivatives. This is a common strategy for the sensitive detection of carboxylic acids, such as free fatty acids, via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Secondary Amines: Organic compounds characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom (R₂NH). Their reactivity is influenced by the lone pair of electrons on the nitrogen atom, making them nucleophilic. However, they are generally less reactive than primary amines due to steric hindrance. For analytical purposes, they are often derivatized to enhance their detectability.
Comparative Analysis of Reactivity
Based on fundamental reaction mechanisms, direct cross-reactivity between this compound (a primary amine) and a secondary amine is not expected under standard derivatization conditions. The typical reaction involves nucleophilic attack, and an amine is unlikely to react with another amine to form a stable product without a suitable electrophilic coupling partner.
The primary application of this compound is to label molecules containing a carboxylic acid or a related functional group that can be converted into an electrophile (e.g., an acyl chloride). The reaction proceeds via nucleophilic acyl substitution, where the amino group of this compound attacks the carbonyl carbon of the activated carboxylic acid.
In contrast, the derivatization of secondary amines for analytical detection typically involves reagents that specifically target the N-H bond of the secondary amine, such as:
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form highly fluorescent carbamate derivatives.[1][2]
-
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent that reacts with primary and secondary amines.[3]
-
Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamides.[2]
The key difference lies in the reacting partners: this compound's primary amine acts as a nucleophile, while secondary amines are the nucleophiles in their own derivatization reactions. For a reaction to occur between this compound and a secondary amine, one of them would need to be converted into an electrophile, which is not a standard analytical procedure.
Data Presentation: Predicted Reactivity Summary
The following table summarizes the expected reactivity based on established chemical principles. This table is intended to serve as a template for organizing results from the experimental protocols outlined below.
| Reaction Mixture | Coupling/Derivatizing Agent | Expected Reactivity with this compound | Expected Reactivity with Secondary Amine (e.g., Diethylamine) | Primary Product | Analytical Method for Detection |
| This compound + Diethylamine | None | No Reaction | No Reaction | None | HPLC-FLD, LC-MS |
| This compound + Carboxylic Acid | EDC/NHS | High | No Reaction | N-(phenanthren-9-yl) amide | HPLC-FLD, LC-MS |
| Diethylamine | FMOC-Cl | Potential (Primary Amine Reactivity) | High | N,N-diethyl-9H-fluoren-9-ylmethanamine | HPLC-FLD, LC-MS |
| Diethylamine | NBD-Cl | Potential (Primary Amine Reactivity) | High | N,N-diethyl-7-nitrobenzo[c][1][2][4]oxadiazol-4-amine | HPLC-FLD, LC-MS |
| This compound + Diethylamine | EDC/NHS | No Reaction | No Reaction | None | HPLC-FLD, LC-MS |
Experimental Protocols
To empirically determine the cross-reactivity, the following experimental protocols are proposed.
Protocol 1: Direct Reactivity Assessment
Objective: To determine if this compound reacts directly with a secondary amine under typical buffer conditions.
Materials:
-
This compound solution (1 mg/mL in Acetonitrile)
-
Secondary amine standard solution (e.g., Diethylamine, 1 mg/mL in water)
-
Borate Buffer (0.1 M, pH 8.5)
-
HPLC-grade Acetonitrile and Water
-
HPLC system with a fluorescence detector and a C18 column
-
LC-MS system for product identification
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the this compound solution, 100 µL of the secondary amine solution, and 800 µL of borate buffer.
-
Vortex the mixture gently.
-
Incubate the mixture at 50°C for 60 minutes.
-
Allow the mixture to cool to room temperature.
-
Analyze a 10 µL aliquot by HPLC-FLD (Excitation: ~300 nm, Emission: ~375 nm for potential this compound derivatives) and LC-MS to detect any new product formation.
-
Run control reactions containing only this compound in buffer and only the secondary amine in buffer.
Protocol 2: Reactivity in the Presence of a Carboxylic Acid Activating Agent
Objective: To assess if the presence of a common coupling agent for carboxylic acids induces a reaction between this compound and a secondary amine.
Materials:
-
Same as Protocol 1
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (10 mg/mL in water)
-
N-hydroxysuccinimide (NHS) solution (10 mg/mL in Acetonitrile)
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the this compound solution, 100 µL of the secondary amine solution, and 700 µL of borate buffer.
-
Add 50 µL of EDC solution and 50 µL of NHS solution.
-
Vortex the mixture gently.
-
Incubate the mixture at room temperature for 2 hours.
-
Analyze a 10 µL aliquot by HPLC-FLD and LC-MS.
-
Compare the results with appropriate controls.
Visualizations
The following diagrams illustrate the known reaction of this compound and a proposed workflow for testing cross-reactivity.
Caption: Reaction of this compound with an activated carboxylic acid.
References
A Comparative Guide to 9-Aminophenanthrene and NBD Chloride for Fluorescence-Based Analysis
For researchers, scientists, and drug development professionals engaged in the sensitive detection and quantification of biomolecules, the selection of an appropriate fluorescent labeling reagent is a critical step. This guide provides a detailed comparative study of two such reagents: 9-Aminophenanthrene (9-AP) and 4-Chloro-7-nitrobenzofurazan (NBD Chloride). We will delve into their chemical, physical, and spectroscopic properties, their reactivity and applications, and provide detailed experimental protocols to assist in making an informed choice for your analytical needs.
At a Glance: Key Properties
The fundamental chemical and physical characteristics of a labeling reagent are paramount to its application. Below is a summary of the key properties of this compound and NBD Chloride.
| Property | This compound | NBD Chloride |
| Molecular Formula | C₁₄H₁₁N[1] | C₆H₂ClN₃O₃[2] |
| Molecular Weight | 193.24 g/mol [1] | 199.55 g/mol [2] |
| Appearance | White to brown solid[3] | Yellow solid[2] |
| Melting Point | 137-139 °C[1] | 97-99 °C[4] |
| Solubility | Slightly soluble in water.[3] Soluble in benzene.[2] | Soluble in DMF and DMSO.[2][5] |
| Primary Application | Fluorescence-labeling reagent for free fatty acids.[2][6] | Derivatizing reagent for primary and secondary amines, thiols, and amino acids.[2][5] |
Spectroscopic Performance
The efficacy of a fluorescent label is determined by its spectroscopic properties. The following table summarizes the key fluorescence characteristics of the derivatives formed by each reagent.
| Spectroscopic Property | This compound Derivatives | NBD-Amine Adducts |
| Excitation Maxima (λex) | ~303 nm (for fatty acid derivatives)[2] | ~465 nm (primary amines in MeOH)[2], ~464 nm (in aqueous solutions)[7] |
| Emission Maxima (λem) | ~376 nm (for fatty acid derivatives)[2] | ~535 nm (primary amines in MeOH)[2], ~512 nm (in aqueous solutions)[7] |
| Quantum Yield (Φ) | Not explicitly found for fatty acid adducts. The parent compound, phenanthrene, has a quantum yield of 0.125 in ethanol.[8] | Generally low in aqueous media.[5] For example, NBD-NHMe is 0.04 in water.[5] |
| Stokes Shift | ~73 nm | ~70 nm |
| Color of Labeled Compound | Colorless (Fluoresces under UV) | Orange[7] |
Reactivity and Applications
This compound (9-AP) is primarily utilized as a derivatizing agent for the analysis of free fatty acids (FFAs) via High-Performance Liquid Chromatography (HPLC).[2][6] The derivatization process involves the conversion of fatty acids into their corresponding acid chlorides, which then react with the amino group of 9-AP to form a fluorescent amide. This method allows for the sensitive detection of FFAs, with detection limits in the picomole range.[2]
NBD Chloride , on the other hand, is a more versatile labeling reagent. It is non-fluorescent by itself but reacts with primary and secondary amines to yield highly fluorescent products.[2][7] This reaction is a nucleophilic aromatic substitution, where the amine attacks the electron-deficient aromatic ring of NBD chloride, displacing the chlorine atom.[9] This reactivity makes NBD chloride a popular choice for the derivatization of amino acids, peptides, and other low molecular weight amines for chromatographic analysis.[2][7] It also reacts with thiols, although the resulting adducts are significantly less fluorescent than the amine adducts.[10]
The fluorescence of NBD-amine adducts is highly sensitive to the local environment, with the intensity decreasing significantly in aqueous solutions.[7] The stability of these adducts is generally high, making them suitable for analysis.[11]
Experimental Workflows and Reaction Mechanisms
To visualize the processes involved in using these reagents, the following diagrams illustrate a general experimental workflow for fluorescent labeling and the specific reaction mechanism of NBD Chloride with a primary amine.
References
- 1. This compound 96 947-73-9 [sigmaaldrich.com]
- 2. Fluorometric high-performance liquid chromatography of this compound-derivatized free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 947-73-9 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. PhotochemCAD | Phenanthrene [photochemcad.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Fluorescence Lifetimes of 9-Aminophenanthrene and Fluorescamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes and labeling agents, 9-Aminophenanthrene and Fluorescamine are two compounds frequently employed for the detection and quantification of biomolecules. A critical parameter governing their application in sensitive assays is their fluorescence lifetime—the average time a molecule remains in its excited state following excitation. This guide provides an objective comparison of the fluorescence lifetime characteristics of this compound and Fluorescamine, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their specific needs.
Quantitative Comparison of Photophysical Properties
| Compound | Form | Solvent/Environment | Fluorescence Lifetime (τ) [ns] | Excitation Wavelength (λex) [nm] | Emission Wavelength (λem) [nm] |
| This compound | - | Not Reported | Not Reported | - | - |
| Phenanthrene (parent compound) | - | Water | ~14.9 | 254.5 | - |
| Fluorescamine | Protein Conjugates | Aqueous Buffer | 6 - 9[1] | ~381-390[2] | ~470-490[2] |
| Fluorescamine | Amino Acid Derivatives | Water | Shorter than protein conjugates[1] | ~381-390[2] | ~470-490[2] |
Note: The fluorescence lifetime of Fluorescamine is dependent on the specific protein or amino acid it is conjugated to and the surrounding environmental conditions. The provided range is a general guide based on available data.
Experimental Protocol: Determination of Fluorescence Lifetime
The most common and robust method for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC). This technique offers high precision and sensitivity.
Principle of Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a statistical method that measures the time delay between the excitation of a sample by a short pulse of light and the detection of the first emitted photon. This process is repeated millions of times, and a histogram of the arrival times of the photons is constructed. This histogram represents the fluorescence decay curve, from which the fluorescence lifetime can be calculated.
Step-by-Step TCSPC Protocol
-
Sample Preparation:
-
Dissolve the fluorescent sample (e.g., Fluorescamine-labeled protein) in an appropriate solvent or buffer system.
-
The concentration should be adjusted to ensure that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
-
Instrument Setup:
-
Use a pulsed light source with a high repetition rate (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser).
-
Select an excitation wavelength appropriate for the fluorophore (e.g., ~380-390 nm for Fluorescamine derivatives).
-
The emission is collected at a 90-degree angle to the excitation beam.
-
Use a monochromator or a bandpass filter to select the desired emission wavelength.
-
The detector is a highly sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
-
Instrument Response Function (IRF) Measurement:
-
Before measuring the sample, the IRF of the system must be recorded.
-
This is typically done using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) in place of the fluorescent sample.
-
The emission monochromator is set to the same wavelength as the excitation source to collect the scattered light. The IRF represents the time profile of the excitation pulse as measured by the detection system.
-
-
Data Acquisition:
-
Replace the scattering solution with the fluorescent sample.
-
Set the emission monochromator to the peak emission wavelength of the fluorophore.
-
Acquire the fluorescence decay data until a sufficient number of photons (typically 10,000 to 1,000,000 counts in the peak channel) have been collected to ensure good statistical accuracy. The data collection time will depend on the sample's fluorescence quantum yield and concentration.
-
-
Data Analysis:
-
The collected fluorescence decay data is a convolution of the true fluorescence decay and the IRF.
-
To obtain the true fluorescence lifetime, the experimental decay data must be deconvoluted with the measured IRF.
-
The deconvoluted decay is then fitted to an exponential decay model (mono-exponential, bi-exponential, etc.) to extract the fluorescence lifetime(s).
-
Visualizing the Experimental Workflow and Comparison Logic
To further clarify the experimental process and the comparative framework, the following diagrams are provided.
Conclusion
This guide provides a comparative overview of the fluorescence lifetimes of this compound and Fluorescamine. While Fluorescamine, in its derivatized form, exhibits a fluorescence lifetime in the nanosecond range that is sensitive to its conjugation partner and environment, specific lifetime data for this compound remains to be reported in the literature. The provided data for its parent compound, phenanthrene, suggests a longer lifetime, but this should be experimentally verified for this compound itself. The detailed TCSPC protocol offers a robust methodology for researchers to determine these values in their specific experimental contexts, enabling a more direct and accurate comparison for informed selection of these fluorescent probes in their research and development endeavors.
References
Selectivity of 9-Aminophenanthrene: A Comparative Guide for Derivatization of Functional Groups
For Researchers, Scientists, and Drug Development Professionals
9-Aminophenanthrene (9-AP) is a versatile fluorescent labeling reagent employed in sensitive analytical methodologies. Its primary amine functionality allows for the derivatization of various functional groups, enhancing their detectability, particularly in high-performance liquid chromatography (HPLC). This guide provides a comparative analysis of the selectivity of this compound towards different functional groups, supported by available experimental data and established reaction principles.
Reactivity Overview
The selectivity of this compound is governed by the nucleophilicity of its primary aromatic amine and the electrophilicity of the target functional group. As an aromatic amine, the lone pair of electrons on the nitrogen atom of 9-AP is partially delocalized into the phenanthrene ring system. This resonance effect reduces its nucleophilicity compared to aliphatic amines, influencing its reaction rates with various electrophiles.
The general order of reactivity of common functional groups towards nucleophilic attack by an aromatic amine like this compound is as follows:
Acyl Chlorides > Aldehydes > Ketones > Alcohols & Thiols (requiring activation)
This reactivity trend forms the basis of the selective derivatization of analytes containing these functional groups.
Comparison of Reactivity and Selectivity
While quantitative kinetic data directly comparing the reaction rates of this compound with a range of functional groups is not extensively available in the literature, a qualitative and comparative assessment can be made based on established reaction mechanisms and published protocols.
| Functional Group | Product Type | Reaction Conditions | Relative Reactivity |
| Acyl Chloride | Amide | Mild (e.g., 70°C, 45 min in benzene) | Very High |
| Aldehyde | Imine (Schiff Base) | Mild, often acid-catalyzed (e.g., room temp. to reflux) | High |
| Ketone | Imine (Schiff Base) | More forcing than aldehydes, acid-catalyzed | Moderate |
| Alcohol | (No direct reaction) | Requires prior activation (e.g., conversion to alkyl halide) | Very Low |
| Thiol | (No direct reaction) | Requires specific reaction conditions (e.g., Michael addition to an activated system) | Very Low |
Experimental Protocols
Derivatization of Carboxylic Acids (via Acyl Chlorides)
This is a well-established and efficient method for the fluorescent labeling of fatty acids using this compound. The carboxylic acid is first converted to a more reactive acyl chloride.
Experimental Workflow:
Figure 1: Workflow for the derivatization of carboxylic acids with this compound.
Protocol:
-
Acyl Chloride Formation: The free fatty acid is dissolved in benzene. Oxalyl chloride is added to the solution to convert the fatty acid into its corresponding fatty acid chloride.
-
Derivatization: A solution of this compound in benzene is added to the fatty acid chloride solution. The mixture is then heated at 70°C for 45 minutes.[1]
-
Analysis: The resulting fluorescent amide derivative can be analyzed by HPLC with fluorescence detection (excitation wavelength of approximately 303 nm and an emission wavelength of approximately 376 nm).[1] Recoveries for this method have been reported to be in the range of 96 to 107%.[1]
Derivatization of Aldehydes and Ketones
This compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.
Reaction Pathway:
Figure 2: General reaction for the formation of an imine from this compound.
General Protocol for Imine Synthesis:
-
Reaction Setup: An equimolar or slight excess of the amine (this compound) is mixed with the aldehyde or ketone in a suitable solvent (e.g., methanol, ethanol, or toluene).[2][3]
-
Catalysis: A catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, is added to the mixture.[3]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2][3]
-
Workup: Upon completion, the solvent is typically removed, and the imine product can be purified by crystallization or chromatography.[2] For analytical purposes, the reaction mixture may be directly injected into an HPLC system.
Selectivity for Other Functional Groups
Alcohols
Direct derivatization of alcohols with this compound under standard conditions is not a feasible reaction. The hydroxyl group is a poor leaving group, and the nucleophilicity of the aromatic amine is insufficient to displace it. For derivatization to occur, the alcohol must first be activated by converting the hydroxyl group into a better leaving group, such as a tosylate or a halide. Subsequently, the activated alcohol can undergo nucleophilic substitution with this compound, although this is a less common application for this reagent.
Thiols
The direct reaction of this compound with thiols for derivatization is not a standard procedure. While thiols are good nucleophiles, their reaction with an aromatic amine typically requires specific conditions. For fluorescent labeling of thiols, reagents specifically designed for thiol reactivity, such as maleimides or haloacetyl derivatives, are generally preferred. These reagents react with thiols via Michael addition or nucleophilic substitution, respectively.[4][5]
Conclusion
This compound exhibits high selectivity for the derivatization of acyl chlorides and carbonyl compounds (aldehydes and ketones). Its reaction with acyl chlorides is particularly robust and forms the basis of sensitive analytical methods for carboxylic acids. The formation of imines with aldehydes and ketones provides another avenue for fluorescent labeling, with aldehydes being more reactive than ketones. Direct derivatization of alcohols and thiols with this compound is not readily achieved under standard conditions and requires prior activation of the functional group. For researchers and drug development professionals, understanding this selectivity is crucial for designing effective analytical strategies and for the selective modification of molecules containing multiple functional groups.
References
- 1. Fluorometric high-performance liquid chromatography of this compound-derivatized free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. The chronological evolution of small organic molecular fluorescent probes for thiols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04960C [pubs.rsc.org]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Methods for 9-Aminophenanthrene Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of aromatic amines such as 9-aminophenanthrene, derivatization is a critical step to enhance detectability and improve chromatographic separation. This guide provides an objective comparison of two widely used pre-column derivatization reagents: Dansyl Chloride and o-Phthalaldehyde (OPA), offering insights into their performance based on experimental data for similar primary amines.
The selection of a derivatization reagent is a crucial decision in analytical method development. While both Dansyl Chloride and OPA are effective for derivatizing primary amines, they operate under different chemical principles and offer distinct advantages and disadvantages. Dansyl Chloride reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts[1]. In contrast, OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives[2][3].
Quantitative Performance Comparison
The following table summarizes the key performance metrics for each derivatization method, compiled from studies on various primary amines, which are expected to be applicable to this compound.
| Performance Metric | Dansyl Chloride Derivatization | o-Phthalaldehyde (OPA) Derivatization |
| Target Analytes | Primary & Secondary Amines, Phenols[1] | Primary Amines[4][5] |
| Detection Method | Fluorescence, LC-MS[1][6] | Fluorescence[2][4] |
| Linearity Range | Two orders of magnitude[1] | 0.5 - 500 pmol[4] |
| Detection Limit | Not specified for fluorescence in provided results | 0.1 - 0.5 pmol/injection[4] |
| Reproducibility (RSD) | ~5.3%[1] | Not specified in provided results |
| Derivative Stability | Stable[7] | Unstable, requires automated/timed injection[2][8] |
| Reaction Time | 30 - 60 minutes[1][9] | ~1 - 3 minutes[2][5] |
Experimental Protocols
Below are detailed methodologies for the derivatization of primary aromatic amines using Dansyl Chloride and OPA. These protocols are generalized and may require optimization for this compound specifically.
Dansyl Chloride Derivatization Protocol
This protocol is adapted from a general procedure for the derivatization of amines in a complex biological matrix[1][9].
Reagents:
-
Dansyl Chloride solution (e.g., 50 mM in 100% acetonitrile)[9]
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[9]
-
Ammonium hydroxide (10% v/v in water) or Formic acid (25% aqueous) for quenching[1][9]
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare the this compound sample in a suitable solvent mixture (e.g., ACN/MeOH).
-
Derivatization Reaction: In a microcentrifuge tube or a well of a 96-well plate, mix the derivatization reagent (a 1:1 mixture of 50 mM Dansyl Chloride in ACN and 100 mM sodium carbonate-bicarbonate buffer) with the sample extract (e.g., 50 µL of reagent mix to 25 µL of sample extract)[9].
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 25°C or 60°C) for a specified time (30-60 minutes) in the dark[1][9].
-
Quenching: Stop the reaction by adding a quenching solution. This can be either an acid (e.g., 10 µL of 25% aqueous formic acid) or a base (e.g., 10 µL of 10% ammonium hydroxide)[1][9].
-
Sample Cleanup: Centrifuge the quenched reaction mixture to pellet any precipitate.
-
Analysis: Transfer the supernatant to an autosampler vial for HPLC-fluorescence or LC-MS analysis. A C18 reversed-phase column is typically used for separation[1].
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is based on an automated pre-column derivatization method for biogenic amines and amino acids[2][3][4]. Due to the instability of OPA derivatives, an automated process is highly recommended[2][8].
Reagents:
-
OPA Reagent: Dissolve OPA in a suitable solvent like methanol, then dilute with a buffer (e.g., 200 mmol/L potassium tetraborate, pH 9.5)[3].
-
Thiol Reagent: Add a thiol such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (MPA) to the OPA solution[2][3].
-
Borate Buffer (e.g., 0.1 M, pH 10.2)[10]
-
Acid solution (e.g., 5% acetic acid or 1M acetic acid) for stopping the reaction[5][10].
Procedure:
-
Reagent Preparation: Prepare the OPA/thiol derivatization reagent. The final concentrations of OPA and the thiol are critical and should be optimized[3].
-
Automated Derivatization: Use an HPLC autosampler programmed for the following steps: a. Aspirate a defined volume of the this compound sample into the injection needle. b. Aspirate a defined volume of the OPA/thiol reagent. Air segmentation can be used to separate the sample and reagent plugs. c. Dispense the sample and reagent into a reaction vial or loop and mix (e.g., by air bubbling)[11].
-
Timed Reaction: Allow the derivatization reaction to proceed for a short, precise period (e.g., 1-3 minutes)[2][5].
-
Injection: Immediately inject a portion of the reaction mixture onto the HPLC column for analysis. A C18 column is commonly used with fluorescence detection (Excitation ~340-350 nm, Emission ~440-455 nm)[4][12].
Methodology Visualization
The following diagrams illustrate the generalized workflows for the Dansyl Chloride and OPA derivatization methods.
References
- 1. benchchem.com [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Automated pre-column derivatization with o-phthaldialdehyde (OPA)> A new RP-HPLC method for the determination of biogenic amines in food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 9-Aminophenanthrene: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. This guide provides a comparative overview of the quantitative analysis of 9-Aminophenanthrene, a fluorescent polycyclic aromatic amine (PAA). Due to a lack of extensive direct validation data for this compound, this guide draws comparisons from validated methods for structurally similar amino-polycyclic aromatic hydrocarbons (amino-PAHs), such as 1-aminopyrene and a broader class of 11 amino-PAHs. These compounds share similar chemical properties and are often analyzed using the same analytical platforms, making their validation data a reliable benchmark for what can be expected for this compound.
The primary analytical techniques for the quantification of amino-PAHs include High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Fluorescence Detection (FLD) or Tandem Mass Spectrometry (MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though sometimes less common, alternative. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Performance Comparison of Analytical Methods
The following tables summarize the accuracy and precision data from validated methods for the quantitative analysis of amino-PAHs, which can be considered representative of the performance achievable for this compound.
Table 1: Quantitative Analysis of 1-Aminopyrene
| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) |
| UPLC-FLD | Spiked BSA | 91.2 - 93.5%[1] | < 10% (inter- and intra-day)[1] | Not Reported |
| 2D-HPLC-MS/MS | Air Particulate Matter | 80 ± 12% | Not Reported | 0.030 pg/m³[2] |
Table 2: Quantitative Analysis of a Panel of 11 Amino-PAHs
| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (Coefficient of Variation, % CV) | Limit of Quantification (LOQ) |
| UPLC-MS/MS | Urine | 82.0 - 106.9%[3] | < 11%[3] | 0.009 - 0.378 µg/L[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of amino-PAHs.
Protocol 1: UPLC-MS/MS for the Quantification of Amino-PAHs in Urine
This protocol is adapted from a validated method for the analysis of 11 amino-PAHs in urine samples.
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard solution (e.g., 1-Aminonaphthalene-d7 and 1-Aminopyrene-d9).
-
Add β-glucuronidase/sulfatase and incubate to deconjugate the metabolites.
-
Perform Solid-Phase Extraction (SPE) for sample cleanup and concentration.
-
Condition an SPE cartridge with methanol and water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the amino-PAHs with an appropriate solvent.
-
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
Chromatographic System: UPLC system with a reversed-phase column (e.g., HSS PFP).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Tandem mass spectrometer with positive ion electrospray ionization (ESI).
-
Quantification: Monitor specific precursor-to-product ion transitions for each amino-PAH and the internal standards.
Protocol 2: GC-MS for the Analysis of Amino-PAHs
This protocol provides a general workflow for the analysis of amino-PAHs using GC-MS.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Extract the amino-PAHs from the sample matrix using a suitable organic solvent.
-
Concentrate the extract.
-
(Optional but recommended for improved chromatographic performance) Derivatize the amino-PAHs to increase their volatility and thermal stability.
-
Reconstitute the derivatized extract in a GC-compatible solvent.
2. GC-MS Analysis
-
Gas Chromatograph: GC system with a capillary column suitable for PAH analysis (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Mass Spectrometer: Mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.
-
Quantification: Use an internal standard method for accurate quantification.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams were generated using Graphviz.
Caption: UPLC-MS/MS Experimental Workflow for Amino-PAH Analysis.
Caption: GC-MS Experimental Workflow for Amino-PAH Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Urinary metabolites of 1-nitropyrene in US–Mexico border residents who frequently cross the San Ysidro Port of Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of an ultra-high liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of eleven amino-polycyclic aromatic hydrocarbons in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenanthrene-Based Fluorescent Probes for Researchers
In the realm of cellular imaging and biomolecule detection, fluorescent probes are indispensable tools. Among the diverse scaffolds available, phenanthrene-based probes offer a unique combination of photophysical properties that make them attractive for various research applications. This guide provides a detailed comparison of 9-Aminophenanthrene with other notable phenanthrene-based fluorescent probes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their probe selection.
Introduction to this compound
This compound is a functionalized polycyclic aromatic hydrocarbon that has been utilized as a fluorescent labeling reagent, particularly for the derivatization of free fatty acids to facilitate their detection in complex biological samples. Its rigid, aromatic structure provides a basis for intrinsic fluorescence, although detailed quantitative photophysical data in the public domain is limited. This guide aims to contextualize the potential performance of this compound by comparing it with other, more extensively characterized phenanthrene-based probes.
Comparison of Photophysical Properties
To provide a clear and objective comparison, the following table summarizes the key photophysical properties of this compound alongside several other phenanthrene-based fluorescent probes. Data for this compound is estimated based on the properties of the parent phenanthrene molecule and general knowledge of the effects of an amino substituent.
| Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Applications |
| This compound | ~280-300 (estimated) | ~370-400 (estimated) | ~90-100 (estimated) | Moderate (estimated) | Labeling of free fatty acids |
| Phenanthrene | 275[1] | 365[1] | 90[1] | 0.125 (in ethanol)[2] | Parent fluorophore, environmental sensing |
| Phenanthroimidazole-Pyrene (PI-Py) | ~350 | ~450 | ~100 | High | Organic Light-Emitting Diodes (OLEDs)[3] |
| 9,10-Bis(phenylethynyl)phenanthrene | 310[4] | 468[4] | 158[4] | ~1.0 (in cyclohexane)[5] | Chemiluminescence, OLEDs[6] |
| Phenanthrene-Boron Complexes | Varies | Varies | Varies | Varies | Biological imaging, pH sensing |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of fluorescent probes. Below are representative protocols for the synthesis of a generic phenanthrene-based probe and its application in labeling biomolecules.
General Synthesis of a Phenanthroimidazole Probe
This protocol is based on the widely used Radziszewski reaction for the synthesis of imidazole derivatives.
Materials:
-
9,10-Phenanthrenequinone
-
An appropriate aldehyde (e.g., pyrene-1-carboxaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 9,10-phenanthrenequinone (1 mmol) and the desired aldehyde (1 mmol) in glacial acetic acid (20 mL).
-
Add ammonium acetate (10 mmol) to the solution.
-
Reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude product and purify by recrystallization or column chromatography.
Fluorescent Labeling of Free Fatty Acids with this compound
This protocol outlines the general steps for derivatizing fatty acids for HPLC analysis.
Materials:
-
This compound
-
Fatty acid sample
-
A coupling agent (e.g., dicyclohexylcarbodiimide - DCC)
-
A catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
Anhydrous solvent (e.g., dichloromethane)
-
HPLC system with a fluorescence detector
Procedure:
-
Dissolve the fatty acid sample (1 equivalent) in the anhydrous solvent.
-
Add this compound (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Add the coupling agent, DCC (1.2 equivalents), to initiate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
-
Analyze the derivatized fatty acids using a reversed-phase C18 column and a fluorescence detector set to the appropriate excitation and emission wavelengths for the this compound derivative.
Visualizing Workflows and Pathways
To further aid in the conceptualization of the use of these probes, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway where a phenanthrene-based probe could be employed.
Conclusion
While this compound serves as a foundational structure for fluorescent probes, particularly in the analysis of fatty acids, the broader family of phenanthrene derivatives offers a wide array of photophysical properties and functionalities. Probes like phenanthroimidazoles and ethynyl-substituted phenanthrenes exhibit significantly higher quantum yields and larger Stokes shifts, making them superior candidates for applications requiring high sensitivity and reduced spectral overlap, such as in OLEDs and advanced bio-imaging. The choice of a phenanthrene-based probe will ultimately depend on the specific requirements of the experiment, including the target analyte, the desired photophysical properties, and the required synthetic accessibility. This guide provides a starting point for researchers to explore the potential of this versatile class of fluorophores.
References
- 1. A NIR fluorescent probe for fatty acid amide hydrolase bioimaging and its application in development of inhibitors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. PhotochemCAD | Phenanthrene [photochemcad.com]
- 3. Synthesis, photophysical and electroluminescent properties of blue-emitting dual core imidazole–anthracene/pyrene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Spectrum [9,10-Bis(Phenylethynyl)Anthracene] | AAT Bioquest [aatbio.com]
- 5. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 6. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 9-Aminophenanthrene: A Guide for Laboratory Professionals
For immediate reference, treat 9-Aminophenanthrene as a hazardous chemical waste. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Safe Handling and Storage of this compound Waste
Proper containment and labeling are the first steps in the safe disposal of this compound.
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:
-
N95 dust mask (or equivalent)
-
Eyeshields or safety goggles
-
Chemical-resistant gloves
Waste Container Requirements:
-
Compatibility: Use only containers made of materials that are compatible with this compound. The original manufacturer's container is ideal.[3][4] If the original container is compromised, transfer the waste to a new, clean, and compatible container.
-
Secure Closure: Containers must have a leak-proof, screw-on cap.[5] Avoid using corks, parafilm, or other temporary seals.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), concentration (if in solution), and the date the waste was first added to the container.[3][4]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[5] The secondary container should be capable of holding 110% of the volume of the primary container.[5]
Storage:
-
Store this compound waste in a designated "Satellite Accumulation Area" (SAA).[6]
-
Segregate it from incompatible materials, such as acids, bases, and oxidizing agents.[6][7]
Quantitative Disposal Guidelines
| Parameter | Guideline | Citation |
| pH of Aqueous Waste | Must be between 5.5 and 10.5 for any consideration of drain disposal (Note: this compound is not suitable for drain disposal). For other aqueous wastes, pH may need to be adjusted to between 5.0 and 12.5 before disposal. | [6][8] |
| Heavy Metals | Liquid wastes containing more than 2 mg/L of barium or cadmium, or 0.5 mg/L of other specified heavy metals, are regulated as hazardous waste. | [3] |
| Accumulation Time Limit | Hazardous waste must typically be collected within 90 days of the start of accumulation. Some institutions may have shorter (e.g., 60 days) or longer (e.g., 150 days) limits. | [3][5] |
| Maximum Accumulation Volume | Generally, up to 55 gallons of a single hazardous waste stream can be accumulated before it must be collected. | [5] |
Step-by-Step Disposal Protocol
There are no standard laboratory procedures for the neutralization of this compound for disposal. Therefore, the primary method of disposal is collection by a certified hazardous waste management service.
1. Preparation for Disposal:
- Ensure all this compound waste (solid or in solution) is in a properly labeled and sealed container as described above.
- If disposing of empty containers that held this compound, they must be triple-rinsed with a suitable solvent.[4][9] The rinsate must be collected and treated as hazardous waste.[4][9] After rinsing, the labels on the empty container should be defaced or removed before disposal in the appropriate solid waste stream.[9]
2. Arranging for Waste Collection:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[3][5]
- Provide them with the necessary information, including the chemical name, quantity, and container type.
3. Handling Unknowns:
- If you encounter an unlabeled container that may contain this compound, do not attempt to dispose of it.
- Contact your EHS office immediately. They will provide guidance on proper identification and disposal procedures.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 9-Aminophenanthrene
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 9-Aminophenanthrene. Adherence to these procedures is paramount for ensuring laboratory safety and mitigating potential risks associated with this compound.
I. Hazard Summary and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin, eye, and respiratory irritation.[1][2][3][4] All personnel must be thoroughly trained in the handling of aromatic amines and be familiar with the information outlined in this guide and the corresponding Safety Data Sheet (SDS) before commencing any work.
Key Hazards:
In case of exposure, immediately follow first aid measures outlined in the SDS and seek medical attention.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors. All handling of solid this compound and its solutions should be conducted within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes. A face shield offers broader protection, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Nitrile and neoprene gloves offer good resistance to aromatic amines.[1][5][6] It is recommended to wear two pairs of gloves (double-gloving) and to change them frequently, especially if contamination is suspected. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. The lab coat should be fully buttoned. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific task and potential for airborne exposure. |
Respiratory Protection Details:
| Task | Recommended Respirator | Cartridge/Filter |
| Handling solid powder | Half-mask or full-facepiece air-purifying respirator | N95, R95, or P95 particulate filter.[2][7] |
| Working with solutions (potential for vapors) | Half-mask or full-facepiece air-purifying respirator | Organic vapor cartridge in combination with a particulate pre-filter (N95, R95, or P95).[8] |
| Emergency (e.g., large spill) | Full-facepiece self-contained breathing apparatus (SCBA) in positive-pressure mode.[2] | Not applicable |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and exposure scenarios.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE Inspection: Inspect all PPE for damage before use.
Step 2: Handling the Compound
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Preparing Solutions: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Conducting Reactions: All reactions involving this compound must be set up securely within a chemical fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
IV. Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Collection Container | Labeling Requirements |
| Solid Waste | Dedicated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," "Toxic" |
| Liquid Waste (Solutions) | Compatible, sealed, and clearly labeled hazardous waste container for liquid chemical waste. | "Hazardous Waste," "this compound in [Solvent Name]," "Toxic," "Flammable" (if applicable) |
| Contaminated PPE | Lined, sealed hazardous waste container. | "Hazardous Waste," "Contaminated PPE" |
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Carefully transfer excess or unwanted this compound powder into the designated solid hazardous waste container using a scoop or spatula to avoid creating dust.
-
Contaminated Materials: Place all contaminated disposable materials, such as weigh boats, pipette tips, and paper towels, into the same hazardous waste container as the solid waste.[9]
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
-
Waste Container Labeling:
-
Temporary Storage in the Laboratory:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
V. Visual Workflow for Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9.3 Decontamination Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. reed.edu [reed.edu]
- 6. acs.org [acs.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. hazmatschool.com [hazmatschool.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
